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4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid Documentation Hub

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  • Product: 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid
  • CAS: 332150-03-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Identifier: CAS 332150-03-5 Executive Summary & Structural Rationale In modern drug discovery, the quinoline ring repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Compound Identifier: CAS 332150-03-5

Executive Summary & Structural Rationale

In modern drug discovery, the quinoline ring represents a "privileged scaffold," frequently appearing in FDA-approved therapeutics ranging from kinase inhibitors to anti-infective agents. 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5) is a highly specialized, bifunctional building block designed for rapid hit-to-lead optimization [1].

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic vector for orthogonal functionalization. The architecture of this scaffold is highly deliberate:

  • The 2-Methyl and 3-Propyl Groups: These aliphatic appendages generate a localized lipophilic tail, strategically positioned to anchor the molecule deep within hydrophobic protein pockets (e.g., GPCR transmembrane domains).

  • The C4-Chloro Substituent: Acts as a highly reactive electrophilic node, primed for Palladium-catalyzed cross-coupling or Nucleophilic Aromatic Substitution (SNAr).

  • The C6-Carboxylic Acid: Provides a distal nucleophilic coupling node for amidation, esterification, or isosteric replacement, allowing for the fine-tuning of pharmacokinetic (PK) properties.

Physicochemical Profiling & Molecular Descriptors

Understanding the baseline physicochemical properties of this scaffold is critical before initiating synthetic campaigns. The data below dictates the compound's handling, solubility, and downstream biological potential [1][2].

PropertyValueScientific Rationale / Implication
CAS Number 332150-03-5Unique identifier for procurement and IP tracking.
Molecular Weight 263.72 g/mol Low MW provides ample "budget" for downstream functionalization while adhering to Lipinski's Rule of 5.
Molecular Formula C₁₄H₁₄ClNO₂Defines the exact atomic composition and isotopic mass.
LogP (Predicted) ~3.85High lipophilicity driven by the alkyl chains; ensures excellent membrane permeability but requires polar co-solvents during synthesis.
TPSA 50.19 ŲFalls perfectly within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration, making it ideal for CNS targets.
Hydrogen Bond Donors 1Derived from the C6-carboxylic acid (-OH).
Hydrogen Bond Acceptors 2Derived from the quinoline nitrogen and carbonyl oxygen.

Mechanistic Pathways & Orthogonal Reactivity

The true utility of CAS 332150-03-5 lies in its ability to be functionalized at two distinct sites without cross-reactivity. The diagram below illustrates the logical workflow for divergent synthesis.

G A 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS: 332150-03-5) B C4-Chloro Node (Electrophilic) A->B Site 1 Activation C C6-Carboxyl Node (Nucleophilic) A->C Site 2 Activation D Pd-Catalyzed Cross-Coupling B->D + Boronic Acid E HATU-Mediated Amidation C->E + Amine F C-C Bond Formation (e.g., Arylation) D->F G C-N Bond Formation (e.g., Peptidomimetics) E->G

Figure 1: Divergent synthetic functionalization pathways for the quinoline core scaffold.

Experimental Protocols: Self-Validating Workflows

As an application scientist, I emphasize protocols that are not merely recipes, but self-validating systems . Every step must have a clear causality and an analytical checkpoint to prevent the propagation of failed intermediates.

Protocol A: Palladium-Catalyzed C4-Functionalization (Suzuki-Miyaura)

Causality: The C4-chloride is highly electron-deficient due to the inductive and resonance effects of the quinoline nitrogen, making it an excellent substrate for oxidative addition by Pd(0). However, the unprotected C6-carboxylic acid necessitates a mild base (K₂CO₃) and a polar protic co-solvent (water) to activate the boronic acid without degrading the scaffold [3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 equiv), the target aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.5 equiv). Note: Pd(dppf)Cl₂ is selected for its large bite angle, which forces reductive elimination even in the presence of the sterically hindering 3-propyl group.

  • Solvation & Degassing: Suspend the mixture in 1,4-Dioxane:H₂O (4:1, v/v). Purge the system with N₂ sparging for 15 minutes. Crucial: Removing dissolved oxygen prevents the formation of inactive Pd(II) black.

  • Reaction: Heat the mixture to 90°C under N₂ for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze. The reaction is complete when the starting material (m/z 264 [M+H]⁺) is consumed. Validation key: The distinct 3:1 isotopic signature of the chlorine atom (m/z 264/266) will disappear, replaced by the exact mass of the coupled product.

  • Workup: Acidify the aqueous layer to pH 4 using 1M HCl (to protonate the C6-carboxylic acid) and extract with Ethyl Acetate (3x).

Protocol B: C6-Carboxylic Acid Amidation

Causality: To attach solubilizing groups or pharmacophores, the C6-acid must be converted to an amide. HATU is chosen over standard EDC/NHS because the electron-withdrawing quinoline ring reduces the nucleophilicity of intermediate esters. HATU forms a highly reactive 7-azabenzotriazole (HOAt) active ester, overcoming both electronic barriers and steric bulk [4].

Step-by-Step Methodology:

  • Activation: Dissolve the quinoline scaffold (1.0 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).

  • Self-Validation Checkpoint 1 (Visual): Stir at room temperature for 15 minutes. The solution will transition to a distinct deep yellow/orange color, visually validating the successful formation of the HOAt active ester.

  • Coupling: Add the target primary or secondary amine (1.2 equiv) dropwise. Stir for 2 hours at room temperature.

  • Self-Validation Checkpoint 2 (LC-MS): Monitor the reaction. The intermediate active ester mass will be completely replaced by the target amide mass.

  • Workup: Quench with water. Because the product is highly lipophilic (LogP > 3.8), extract with Dichloromethane (DCM) and wash the organic layer extensively with 5% LiCl aqueous solution (3x) to completely remove residual DMF.

Handling, Stability, and Storage

To maintain the integrity of the 4-chloro substituent and prevent N-oxidation of the quinoline core, strict storage protocols must be adhered to:

  • Short-term handling: Stable at room temperature under ambient laboratory conditions for routine benchwork [2].

  • Long-term storage: Must be kept in a cold-chain environment (2°C to 8°C) in a tightly sealed, light-resistant container. Exposure to broad-spectrum UV light over prolonged periods can induce radical-mediated degradation at the alkyl chain positions.

References

Exploratory

An In-depth Technical Guide to the Solubility Profile of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid in a range of common organic solvents. While specific experimental data for this exact molecule is not publicly available, this document synthesizes foundational principles of solubility, outlines authoritative experimental protocols, and presents a structure-activity relationship analysis to enable researchers, scientists, and drug development professionals to predict and quantitatively measure its solubility profile. The guide emphasizes the causality behind experimental choices and provides detailed, self-validating methodologies critical for formulation development, process chemistry, and preclinical studies.

Introduction: The Significance of Solubility

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is a substituted quinoline derivative. Compounds of this class are of significant interest in medicinal chemistry, often serving as precursors or active pharmaceutical ingredients (APIs) due to their diverse biological activities.[1] The precise solubility of such a compound is a critical physicochemical parameter that governs its behavior throughout the drug development lifecycle.[2][3]

Understanding the solubility profile in various organic solvents is paramount for:

  • Crystallization and Purification: Selecting appropriate anti-solvents and crystallization media.

  • Formulation Development: Designing stable and bioavailable dosage forms.[4]

  • Process Chemistry: Ensuring efficient reaction conditions and product isolation.

  • Analytical Method Development: Preparing stock solutions and calibration standards for techniques like HPLC.[5]

This guide will walk through the theoretical underpinnings of solubility, the gold-standard methods for its determination, and the practical interpretation of the resulting data.

Theoretical Principles Governing Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. The overarching principle is "like dissolves like," which can be quantitatively understood through intermolecular forces and thermodynamic parameters.

Molecular Structure-Solubility Relationship

The structure of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid dictates its interactions with solvents:

  • Quinoline Ring System: A large, aromatic, and relatively nonpolar scaffold that favors interactions with other aromatic or nonpolar solvents via π-π stacking and van der Waals forces.[6]

  • Carboxylic Acid Group (-COOH): A highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[7] This group is crucial for solubility in polar, protic solvents (e.g., alcohols) and can form strong dimers in nonpolar environments.[8] Its acidic nature (predicted pKa ≈ 3.05) means its ionization state, and thus solubility, can be influenced by the solvent's basicity.[9]

  • Chloro, Methyl, and Propyl Groups: These substituents increase the lipophilicity and nonpolar character of the molecule, enhancing solubility in less polar solvents.

Solvent Properties and Hansen Solubility Parameters (HSP)

Solvents can be classified based on their polarity, hydrogen bonding capability, and dielectric constant. A more sophisticated approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components[10][11][12]:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

The principle states that substances with similar HSP values are likely to be miscible.[13] By knowing the HSP of the solute (which can be experimentally determined or calculated), one can rationally select solvents for optimal solubility.[14]

Methodology for Thermodynamic Solubility Determination

For lead optimization and formulation, determining the thermodynamic (or equilibrium) solubility is essential.[15] The "gold standard" for this measurement is the Shake-Flask Method .[16] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reproducibility. Unlike kinetic solubility assays, which are faster but can be misleading due to the formation of supersaturated solutions or amorphous precipitates, the shake-flask method measures the true thermodynamic equilibrium.[15] This is critical for developing stable formulations and robust manufacturing processes. Adherence to protocols outlined by regulatory bodies like the ICH ensures data integrity.[17][18][19]

Detailed Experimental Protocol: Shake-Flask Method

This protocol provides a self-validating system for accurately measuring the solubility of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid.

Materials & Equipment:

  • 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (solid, high purity)

  • Selected organic solvents (e.g., HPLC-grade Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane)

  • Analytical balance

  • Scintillation vials or glass tubes with screw caps

  • Thermostatic shaker/incubator

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC with UV detector or a UV-Vis spectrophotometer[2][20]

Step-by-Step Procedure:

  • Preparation of Calibration Standards:

    • Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Methanol or DMSO).

    • Perform serial dilutions to create a set of at least five calibration standards of known concentrations.

    • Analyze these standards using a validated HPLC-UV or UV-Vis method to generate a calibration curve (Absorbance vs. Concentration).[21] The linearity (R² > 0.99) of this curve validates the analytical portion of the assay.

  • Sample Preparation & Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume (e.g., 2 mL) of the test solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate.

  • Establishing Equilibrium (Self-Validation Step):

    • Equilibrium is the most critical parameter. The system must be shaken long enough for the dissolution process to complete.

    • To validate that equilibrium has been reached, sample the solutions at multiple time points (e.g., 24, 48, and 72 hours).[16]

    • Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.

  • Sample Separation and Analysis:

    • After equilibration, allow the vials to stand at the set temperature to let the excess solid settle.

    • Carefully withdraw a clear aliquot of the supernatant. It is crucial not to disturb the solid material.

    • Separate the saturated solution from the solid by either centrifuging the sample or filtering it through a chemically compatible syringe filter. This step must be performed without causing a temperature change, which could alter the solubility.

    • Accurately dilute the saturated solution with the appropriate solvent to bring its concentration within the range of the previously established calibration curve.

    • Analyze the diluted sample using the validated analytical method (HPLC-UV or UV-Vis).

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Express the final solubility in appropriate units, such as mg/mL or mol/L.

Workflow Visualization

The following diagram illustrates the robust workflow for the shake-flask solubility determination method.

G cluster_prep Phase 1: Preparation & Calibration cluster_exp Phase 2: Equilibration & Measurement cluster_calc Phase 3: Data Analysis prep_stock Prepare Stock Solution (Known Concentration) prep_cal Create Serial Dilutions (Calibration Standards) prep_stock->prep_cal run_cal Analyze Standards (HPLC/UV-Vis) prep_cal->run_cal gen_curve Generate Calibration Curve (Validate R² > 0.99) run_cal->gen_curve calc_conc Determine Concentration from Calibration Curve gen_curve->calc_conc Use Curve for Calculation add_excess Add Excess Solid to Test Solvent equilibrate Shake at Constant Temp (e.g., 24, 48, 72h) add_excess->equilibrate validate Equilibrium Reached? equilibrate->validate validate->equilibrate No, continue shaking separate Separate Solid/Liquid (Centrifuge/Filter) validate->separate Yes dilute Dilute Supernatant separate->dilute analyze Analyze Sample (HPLC/UV-Vis) dilute->analyze analyze->calc_conc calc_sol Calculate Final Solubility (Apply Dilution Factor) calc_conc->calc_sol

Caption: Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Predicted Solubility Profile and Data Interpretation

Based on the structure of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, a hypothetical but chemically logical solubility profile can be predicted. This serves as an illustrative guide for interpreting experimental results.

Table 1: Predicted Solubility of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid at 25°C

Solvent ClassExample SolventPolarity IndexPredicted Solubility CategoryRationale for Prediction
Polar ProticMethanol/EthanolHighSoluble to Very SolubleStrong hydrogen bonding interactions between the solvent's -OH group and the compound's -COOH group dominate.
Polar AproticDMSO, AcetoneHighSoluble to Very SolubleStrong dipole-dipole interactions. DMSO is an excellent hydrogen bond acceptor.
Moderately PolarEthyl AcetateMediumSparingly Soluble to SolubleA balance of polar (ester) and nonpolar (ethyl) character allows for moderate interaction with both parts of the solute molecule.
Nonpolar AromaticTolueneLowSlightly Solubleπ-π stacking interactions between the toluene and quinoline rings can occur, but the polar carboxylic acid group limits overall solubility.
Nonpolar AliphaticHeptane/HexaneVery LowSparingly Soluble to InsolubleDominated by weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions (crystal lattice energy).[7]
Visualizing Solute-Solvent Interactions

The interplay of intermolecular forces is key to understanding the data in Table 1.

G cluster_solvents Solvent Types & Dominant Interactions Solute QCA Molecule (4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid) Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO) Solute->Aprotic Dipole-Dipole (H-Bond Acceptor) Nonpolar Nonpolar (e.g., Heptane) Solute->Nonpolar Weak van der Waals Forces

Caption: Dominant intermolecular forces influencing solubility.

Conclusion

The solubility profile of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is a complex function of its molecular structure and the properties of the chosen organic solvent. While no specific data is published, a robust and predictable solubility pattern is expected, with high solubility in polar solvents (protic and aprotic) and poor solubility in nonpolar aliphatic solvents.

For any research or development involving this compound, the experimental determination of its thermodynamic solubility is not merely recommended but essential. The shake-flask method, as detailed in this guide, provides an authoritative and reliable means to generate the high-quality data required for informed decision-making in pharmaceutical development. This foundational data will directly impact the success of subsequent formulation, manufacturing, and clinical evaluation efforts.

References

  • Hansen, C. M. (1967). Hansen solubility parameters. Wikipedia. [Link]

  • Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]

  • Taylor & Francis Online. (2021). Hansen solubility parameter – Knowledge and References. Taylor & Francis. [Link]

  • Agfa Corporate. (2022). Hansen Solubility Parameters (HSP). AgfaLabs. [Link]

  • Wohl, M. H., et al. (2019). Revisiting Hansen Solubility Parameters by Including Thermodynamics. PMC. [Link]

  • CK-12 Foundation. (2026). Physical Properties of Carboxylic Acids. CK-12. [Link]

  • Bio-protocol. (2018). Determination of Thermodynamic Solubility. Bio-protocol. [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • JoVE. (2023). Video: Physical Properties of Carboxylic Acids. JoVE. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]

  • ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • International Journal of Research in Pharmaceutical Sciences. (2025). Comparative Study of UV And HPLC Methods for Estimation of Drug. ijrps.com. [Link]

  • PMC. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. [Link]

  • Chemistry LibreTexts. (2021). 18.2: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. ijfmr.com. [Link]

  • European Medicines Agency (EMA). (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. EMA. [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. BioAssay Systems. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. [Link]

  • ResearchGate. (2018). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ResearchGate. [Link]

  • ResearchGate. (2024). Parameters of HPLC system used in solubility experiments for concentration measurement. ResearchGate. [Link]

  • International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. [Link]

  • PharmTech. (2024). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. PharmTech. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. ijpsr.com. [Link]

  • Al-Mustansiriyah Journal of Science. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Al-Mustansiriyah Journal of Science. [Link]

  • mVOC 4.0. (n.d.). Quinoline. mVOC 4.0. [Link]

  • ChemBK. (2024). Quinoline-6-carboxylic acid. ChemBK. [Link]

  • PubChem - NIH. (n.d.). Methyl quinoline-6-carboxylate. PubChem. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. organicdivision.org. [Link]

  • ResearchGate. (2024). Synthesis, Biological Evaluation of Novel Quinoline and its derivatives of Schiff's Base Compounds from Catalytic Free Green Solvent. ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability and Storage of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability and optimal storage conditions for 4-Chloro-2-methyl-3-propyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and optimal storage conditions for 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5), a substituted quinoline carboxylic acid derivative of interest in pharmaceutical research and development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from closely related analogues and established principles of chemical stability to provide a robust framework for its handling, storage, and the design of stability-indicating studies. Key areas of focus include potential degradation pathways such as hydrolysis, photodegradation, and oxidation, alongside recommended analytical methodologies for stability assessment.

Introduction: Understanding the Molecule

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is a complex heterocyclic molecule featuring a quinoline core, a carboxylic acid functional group, and chloro, methyl, and propyl substituents. Its chemical structure (Figure 1) suggests several reactive sites that can influence its stability. The quinoline ring itself can be susceptible to electrophilic and nucleophilic attack, while the carboxylic acid moiety can undergo decarboxylation. The chloro-substituent introduces a potential site for hydrolysis or photolytic dehalogenation. Understanding these structural features is paramount to predicting and mitigating degradation.

Chemical Structure:

Figure 1: Structure of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid.

Table 1: Physicochemical Properties of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

PropertyValueSource
CAS Number332150-03-5[1]
Molecular FormulaC₁₄H₁₄ClNO₂[1]
Molecular Weight263.72 g/mol [1]
AppearanceSolid (predicted)General knowledge
SolubilityPredicted to have low aqueous solubilityGeneral knowledge

Thermodynamic Stability and Potential Degradation Pathways

The overall stability of a pharmaceutical compound is a critical determinant of its shelf-life, formulation development, and ultimately, its safety and efficacy. The thermodynamic stability of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is influenced by its susceptibility to various degradation mechanisms.

Hydrolytic Stability

The presence of a chloro-substituent on the quinoline ring makes the molecule potentially susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The hydrolysis of 2-chloroquinolines to their corresponding quinolones has been reported.[2] Although the chloro-substituent in the target molecule is at the 4-position, a similar susceptibility to nucleophilic substitution by water or hydroxide ions should be considered.

Proposed Hydrolytic Degradation Pathway:

Hydrolysis Parent 4-Chloro-2-methyl-3-propyl- quinoline-6-carboxylic acid Product 4-Hydroxy-2-methyl-3-propyl- quinoline-6-carboxylic acid Parent->Product H2O / H+ or OH-

Figure 2: Proposed hydrolytic degradation of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid.

Photostability

Quinolines and their derivatives are known to be photosensitive.[3][4] Exposure to light, particularly in the UV region, can lead to photodegradation. The presence of a chloro-substituent can further enhance photosensitivity, potentially leading to dehalogenation or the formation of other photoproducts. Studies on other quinoline derivatives have shown that substituents significantly influence their photostability.[5]

Potential Photodegradation Reactions:

  • Dehalogenation: The carbon-chlorine bond can undergo homolytic or heterolytic cleavage upon photo-irradiation, leading to the formation of the corresponding dechlorinated analogue.

  • Ring Oxidation: Photochemical reactions can introduce hydroxyl groups onto the quinoline ring system.

Thermal Stability

Thermal stress is a significant factor in the degradation of many organic molecules. For quinoline carboxylic acids, a primary thermal degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide, especially at elevated temperatures. The stability of the molecule to heat will be crucial for processes such as drying and for determining appropriate storage temperatures.

Proposed Thermal Degradation Pathway:

Thermal_Degradation Parent 4-Chloro-2-methyl-3-propyl- quinoline-6-carboxylic acid Product 4-Chloro-2-methyl-3-propylquinoline + CO2 Parent->Product Heat (Δ)

Figure 3: Proposed thermal decarboxylation of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid.

Oxidative Stability

The quinoline nucleus and the alkyl substituents (methyl and propyl groups) are potential sites for oxidative degradation. The presence of oxidizing agents, atmospheric oxygen, or peroxide impurities in excipients can initiate degradation. The reaction with hydroxyl radicals (•OH) and other reactive oxygen species can lead to the formation of a variety of oxidation products.[6][7][8]

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended to ensure the long-term integrity of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid:

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Avoid elevated temperatures.To minimize the rate of potential thermal degradation, including decarboxylation.
Light Protect from light. Store in amber vials or light-resistant containers.To prevent photodegradation, which is common for quinoline derivatives.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible, especially for long-term storage or for reference standards.To minimize oxidative degradation.
Humidity Store in a desiccated environment.To prevent hydrolysis, which can be catalyzed by moisture.
Compatibility Store away from strong oxidizing agents, strong acids, and strong bases.To avoid chemical incompatibilities that could accelerate degradation.

The shelf life of chemical reagents can vary significantly depending on whether the container is sealed or has been opened.[9] For long-term storage, it is crucial to maintain the integrity of the original packaging.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid requires a systematic approach, including forced degradation studies and the development of a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[10] The following conditions are recommended based on ICH guidelines:

Table 3: Recommended Forced Degradation Conditions

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CTo assess susceptibility to acid-catalyzed hydrolysis.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°CTo assess susceptibility to base-catalyzed hydrolysis.
Oxidation 3-30% H₂O₂, room temperatureTo evaluate susceptibility to oxidative degradation.
Thermal Degradation Dry heat (e.g., 60-80°C)To investigate thermal lability and potential for decarboxylation.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)To determine light sensitivity and identify photoproducts.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LC_MS LC-MS/MS for Degradant Identification HPLC->LC_MS Method Validate Analytical Method HPLC->Method Pathways Establish Degradation Pathways LC_MS->Pathways

Figure 4: Experimental workflow for conducting forced degradation studies.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active pharmaceutical ingredient (API) and the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[3][11]

Recommended HPLC Method Parameters (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound. A photodiode array (PDA) detector is recommended for peak purity analysis.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

For the identification and characterization of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools.[12]

Conclusion

References

  • Royal Society of Chemistry. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.

  • ACS Publications. Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation.

  • PMC. Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline‐Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron.

  • ResearchGate. A state-of-the-art review of quinoline degradation and technical bottlenecks.

  • Elsevier. Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms.

  • ACS Publications. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors.

  • BenchChem. Technical Support Center: Degradation of 2-Methyl-8-quinolinecarboxaldehyde.

  • Google Patents. Process for producing 7-chloro-quinaldine.

  • BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

  • Google Patents. 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.

  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.

  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.

  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product.

  • ChemScene. 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid.

  • Separation Science. Analytical Techniques In Stability Testing.

  • OnePointe Solutions. Shelf Lives of Common Chemical Reagents.

  • ICH. ICH Topic Q 1 E Evaluation of Stability Data Step 5.

  • MDPI. Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life.

  • Fluorochem. 4-Chloroquinoline-6-carboxylic acid.

  • MDPI. Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment.

  • ECHEMI. 4-Chloro-quinoline-3-carboxylic acid SDS.

  • NextSDS. 4-CHLORO-2-METHYL-3-(3-OXO-BUTYL)-QUINOLINE-6-CARBOXYLIC ACID.

  • Tokyo Chemical Industry Co., Ltd. 4-Chloro-2-methylquinoline.

  • Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Transition.

  • MDPI. Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines as Potential Liquid Organic Hydrogen Carriers (LOHC).

  • BenchChem. Thermodynamic Properties of Quinoline Derivatives: A Technical Guide for Researchers.

  • RSC Publishing. Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae.

  • PubMed. Effect of Methyl Substitution on Mutagenicity of 2-amino-3-methylimidazo[4,5-f]quinoline, Isolated From Broiled Sardine.

  • PMC. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.

  • ResearchGate. The structures of the substituted quinolines.

  • MDPI. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox.

  • PMC. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS.

  • MDPI. A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations.

  • PMC. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.

  • The Good Scents Company. 2-methyl quinoline.

  • ACS Publications. Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents.

  • Journal of Drug Delivery and Therapeutics. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.

  • PubChem. 6-Chloroquinoline-4-carboxylic acid.

  • PubMed. Degradation of quinoline-4-carboxylic acid by Microbacterium sp.

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.

  • PubMed. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents.

  • Beilstein Journals. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

  • Beilstein Archives. Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.

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Exploratory

An In-Depth Technical Guide on the Preliminary Toxicity and In Vitro Safety Data for 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the initial in vitro safety and toxicity assessment of the novel compound, 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial in vitro safety and toxicity assessment of the novel compound, 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid. Given the absence of specific toxicological data for this molecule, this document synthesizes established methodologies and field-proven insights to propose a robust preliminary screening cascade. The guide is structured to provide not only detailed experimental protocols for key cytotoxicity and genotoxicity assays but also the underlying scientific rationale for their selection and execution. As a Senior Application Scientist, the author emphasizes a self-validating system of protocols, ensuring data integrity and reproducibility. This whitepaper is intended to be a practical resource for researchers embarking on the early-stage evaluation of new chemical entities within the quinoline carboxylic acid class.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] Among its many derivatives, quinoline-4-carboxylic acids have garnered significant attention for their therapeutic potential in diverse areas such as oncology and infectious diseases.[1][2] The biological activity of these compounds is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cellular proliferation and survival.[1] For instance, some quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity by inhibiting dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1]

The subject of this guide, 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS No. 332150-03-5), is a distinct molecule within this class.[3] Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid Molecular Formula: C14H14ClNO2 Molecular Weight: 263.72

While the biological and toxicological profile of this specific compound is not yet publicly documented, its structural similarity to other biologically active quinoline derivatives necessitates a thorough in vitro safety evaluation as a critical first step in any drug discovery and development program.[4][5] This guide outlines a recommended panel of in vitro assays to establish a preliminary safety profile, focusing on cytotoxicity and genotoxicity.

In Vitro Cytotoxicity Assessment

Determining a compound's potential to cause cellular harm is a cornerstone of preclinical safety testing.[4][6] In vitro cytotoxicity assays offer a rapid and cost-effective means to assess cell viability and identify dose-dependent toxic effects early in the drug development process.[5][6] We will detail two widely accepted and complementary methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[7][9] The amount of formazan produced is proportional to the number of viable cells, providing a quantitative measure of cell viability.[8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (e.g., 37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) to assess time-dependent cytotoxicity.

  • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[7][8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.[7]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity.[10] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[11] The amount of LDH released is proportional to the number of lysed cells.[12] This assay serves as an excellent orthogonal method to the MTT assay, as it measures a different cellular endpoint (membrane integrity versus metabolic activity).[10]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Sample Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT).[11][13]

  • Formazan Formation: The released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.[10][11] Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[11]

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.[13]

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of approximately 490 nm.[11][13]

  • Data Analysis: Determine the amount of LDH release for each treatment condition. Include controls for maximum LDH release (by lysing a set of untreated cells) and spontaneous LDH release (from vehicle-treated cells). Calculate the percentage of cytotoxicity based on these controls.

Data Presentation: Cytotoxicity

The quantitative data from these assays should be summarized in a clear and concise table.

AssayCell LineIncubation Time (h)IC50 (µM)
MTT[Specify Cell Line 1]24[Insert Value]
48[Insert Value]
[Specify Cell Line 2]24[Insert Value]
48[Insert Value]
LDH[Specify Cell Line 1]24[Insert Value]
48[Insert Value]
[Specify Cell Line 2]24[Insert Value]
48[Insert Value]

In Vitro Genotoxicity Assessment

Genotoxicity testing is crucial to identify compounds that can cause damage to DNA and chromosomes, which may lead to mutations and cancer.[14] A standard preliminary genotoxicity assessment typically involves a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus assay.[15][16]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound.[17][18] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[17][18] The assay measures the ability of a test compound to cause mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[18]

  • Strain Selection: Use a panel of at least four Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[19]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.[20]

  • Exposure: In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.[17][20]

  • Plating: After a short pre-incubation, mix the contents with molten top agar and pour it onto minimal glucose agar plates.[17][21]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[17][21]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is statistically significant.

In Vitro Mammalian Cell Micronucleus Assay

The in vitro micronucleus assay is used to detect damage to chromosomes or the mitotic apparatus in mammalian cells.[22][23] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[14][24] An increase in the frequency of micronucleated cells indicates that the test compound has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential.[22][23]

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO-K1, TK6) and treat them with various concentrations of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, with and without S9 metabolic activation.[25][26]

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.[22][23]

  • Cell Harvesting and Staining: After an appropriate incubation period, harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[25]

  • Microscopic Analysis: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., at least 2000) for each concentration.[26]

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[25]

Data Presentation: Genotoxicity
AssayTest SystemMetabolic ActivationResult (Mutagenic/Genotoxic)
Ames TestS. typhimurium TA98- S9[Insert Result]
+ S9[Insert Result]
S. typhimurium TA100- S9[Insert Result]
+ S9[Insert Result]
Micronucleus[Specify Cell Line]- S9[Insert Result]
+ S9[Insert Result]

Preliminary ADME Profiling

While not strictly toxicity assays, early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are integral to a compound's safety and viability assessment.[27][28] Poor pharmacokinetic properties are a major cause of drug candidate failure.[27] Preliminary ADME screening helps to identify potential liabilities early, allowing for medicinal chemistry efforts to mitigate them.[28]

Key in vitro ADME assays to consider for 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid include:

  • Solubility: Determines the maximum concentration of the compound that can be dissolved in a given solvent, which is critical for absorption.

  • Permeability (e.g., PAMPA, Caco-2): Assesses the ability of the compound to cross biological membranes, such as the intestinal wall.[29]

  • Metabolic Stability (e.g., liver microsomes, hepatocytes): Evaluates the susceptibility of the compound to metabolism by liver enzymes, which affects its half-life and potential for drug-drug interactions.[29]

  • Plasma Protein Binding: Measures the extent to which the compound binds to proteins in the blood, as only the unbound fraction is typically pharmacologically active.[29]

  • CYP450 Inhibition: Identifies potential drug-drug interactions by assessing whether the compound inhibits major cytochrome P450 enzymes.[30]

Visualizing Experimental Workflows

Clear visualization of experimental workflows is essential for understanding and replicating complex scientific procedures. The following diagrams, generated using Graphviz, outline the core steps of the recommended cytotoxicity and genotoxicity assays.

Cytotoxicity Assessment Workflow

Cytotoxicity_Workflow cluster_setup Assay Setup cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate treat Treat with Compound Concentrations seed->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt collect_supernatant Collect Supernatant incubate->collect_supernatant incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_mtt Read Absorbance (~570nm) solubilize->read_mtt analyze Calculate % Viability / % Cytotoxicity Determine IC50 read_mtt->analyze ldh_reaction Perform LDH Reaction collect_supernatant->ldh_reaction read_ldh Read Absorbance (~490nm) ldh_reaction->read_ldh read_ldh->analyze

Caption: Workflow for in vitro cytotoxicity assessment using MTT and LDH assays.

Genotoxicity Assessment Workflow

Genotoxicity_Workflow cluster_ames Ames Test (Bacterial Reverse Mutation) cluster_mn Micronucleus Assay (Mammalian Cells) cluster_analysis Data Interpretation ames_expose Expose Salmonella Strains (with/without S9) ames_plate Plate on Histidine-Free Medium ames_expose->ames_plate ames_incubate Incubate (48-72h) ames_plate->ames_incubate ames_count Count Revertant Colonies ames_incubate->ames_count ames_result Assess Mutagenic Potential ames_count->ames_result mn_treat Treat Mammalian Cells (with/without S9) mn_cytoB Add Cytochalasin B mn_treat->mn_cytoB mn_harvest Harvest, Fix & Stain Cells mn_cytoB->mn_harvest mn_score Score Micronuclei in Binucleated Cells mn_harvest->mn_score mn_result Assess Clastogenic/ Aneugenic Potential mn_score->mn_result

Caption: Workflow for in vitro genotoxicity screening using the Ames and Micronucleus tests.

Conclusion and Forward Look

This technical guide provides a foundational strategy for the preliminary in vitro safety assessment of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid. The proposed panel of cytotoxicity and genotoxicity assays represents the industry standard for early-stage drug discovery and will generate the critical data needed to make informed decisions about the continued development of this compound. Positive findings in any of these assays would warrant further investigation into the specific mechanisms of toxicity. Conversely, a clean profile in these initial screens would build confidence in the compound's safety and justify its advancement to more complex biological and in vivo studies. The integration of preliminary ADME profiling further strengthens this initial assessment, ensuring that the compound not only has a favorable safety profile but also possesses the drug-like properties necessary for therapeutic success.

References

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  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available at: [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available at: [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. Available at: [Link]

  • Ames test. Wikipedia. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. Available at: [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link]

  • LDH Cytotoxicity Assay Kit. OZ Biosciences. Available at: [Link]

  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed. Available at: [Link]

  • The Ames Test. Available at: [Link]

  • Update on in vitro cytotoxicity assays for drug development. PubMed. Available at: [Link]

  • Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK. Available at: [Link]

  • Microbial Mutagenicity Assay: Ames Test. PMC - NIH. Available at: [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Available at: [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. JoVE. Available at: [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • In-vitro genotoxicity testing – mammalian cell assay. Pesticide Registration Toolkit. Available at: [Link]

  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec. Available at: [Link]

  • Ames Test - Scientific background. Xenometrix. Available at: [Link]

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Foundational

Synthesis Pathways and Chemical Precursors for 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid: A Technical Guide

Executive Summary 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5) is a highly functionalized intermediate utilized in the modular synthesis of advanced active pharmaceutical ingredients (APIs)[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5) is a highly functionalized intermediate utilized in the modular synthesis of advanced active pharmaceutical ingredients (APIs)[1]. The quinoline core is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently deployed in the design of kinase inhibitors, antibacterial agents, and G-protein coupled receptor (GPCR) antagonists[2]. The strategic placement of a chlorine atom at the C4 position, an alkyl chain at C3, a methyl group at C2, and a carboxylic acid at C6 requires a highly orchestrated synthetic route. This whitepaper outlines a field-proven, self-validating methodology for its synthesis, emphasizing thermodynamic control, regioselectivity, and mechanistic causality.

Retrosynthetic Strategy

The retrosynthetic disconnection of the target molecule relies on a modified Conrad-Limpach methodology [3]. The C4-chlorine atom is introduced via the deoxychlorination of a 4-hydroxyquinoline (tautomeric 4-quinolone) precursor[4]. The quinolone core is assembled via the thermal electrocyclic ring closure of an enamine, which is formed by the condensation of ethyl 4-aminobenzoate and ethyl 2-propylacetoacetate. Crucially, the C6-carboxylic acid must be protected as an ethyl ester throughout the high-temperature cyclization and chlorination steps to prevent the formation of reactive acid chlorides and subsequent degradation.

Retrosynthesis Target 4-Chloro-2-methyl-3-propyl quinoline-6-carboxylic acid (Target) Ester Ethyl 4-chloro-2-methyl -3-propylquinoline-6-carboxylate Target->Ester Saponification Quinolone Ethyl 4-hydroxy-2-methyl -3-propylquinoline-6-carboxylate Ester->Quinolone Chlorination Precursors Ethyl 4-aminobenzoate + Ethyl 2-propylacetoacetate Quinolone->Precursors Conrad-Limpach

Retrosynthetic pathway for 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid.

Chemical Precursors and Reagents

Table 1: Key Precursors and Reagents

Compound NameRole in SynthesisCAS NumberMW ( g/mol )
Ethyl 4-aminobenzoate (Benzocaine)Primary aniline precursor94-09-7165.19
Ethyl 2-propylacetoacetateβ-keto ester precursor1540-28-9172.22
Dowtherm AHigh-boiling inert solvent8004-13-5N/A
Phosphorus oxychloride (POCl₃)Chlorinating agent10025-87-3153.33
Lithium hydroxide (LiOH)Saponification base1310-65-223.95

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Preparation of the Enamine Intermediate (Schiff Base)

Methodology:

  • Charge a round-bottom flask with ethyl 4-aminobenzoate (1.0 eq) and ethyl 2-propylacetoacetate (1.1 eq).

  • Add toluene (10 volumes) and a catalytic amount of glacial acetic acid (0.05 eq).

  • Equip the flask with a Dean-Stark trap and reflux at 110°C until water ceases to collect (approx. 4-6 hours).

  • Concentrate the mixture under reduced pressure to yield the crude enamine, which is used directly in the next step.

Causality & Validation: The condensation of anilines with β-ketoesters is a reversible equilibrium reaction. The use of a Dean-Stark apparatus continuously removes the aqueous byproduct, driving the reaction to completion via Le Chatelier's principle. The absence of further water collection serves as a self-validating visual indicator of reaction completion.

Step 2: Conrad-Limpach Thermal Cyclization

Methodology:

  • Heat Dowtherm A (5 volumes) to 250°C in a multi-neck flask equipped with an internal thermometer and a distillation head to remove generated ethanol.

  • Dissolve the crude enamine from Step 1 in a minimal amount of warm Dowtherm A.

  • Add the enamine solution dropwise to the pre-heated Dowtherm A over 30 minutes to maintain the internal temperature above 240°C.

  • Stir at 250°C for an additional 1 hour, then cool to room temperature.

  • Precipitate the resulting ethyl 4-hydroxy-2-methyl-3-propylquinoline-6-carboxylate by adding hexanes, filter, and wash with cold hexanes.

Causality & Validation: The electrocyclic ring closure is the rate-determining step in the Conrad-Limpach synthesis[3]. High temperatures (~250°C) are strictly required to overcome the activation energy barrier for the annulation[2]. Slow addition prevents the internal temperature from dropping; a temperature drop would kinetically favor the attack of the aniline on the ester group (the Knorr variation), leading to unwanted 2-quinolone byproducts[3]. Dowtherm A provides the necessary stable, high-boiling inert environment[2].

Step 3: Deoxychlorination via POCl₃

Methodology:

  • Suspend the 4-hydroxyquinoline intermediate (1.0 eq) in neat phosphorus oxychloride (POCl₃, 5.0 eq).

  • Heat the mixture to 100°C for 2-3 hours under an inert argon atmosphere.

  • Monitor the reaction via TLC or HPLC. Once complete, cool the mixture to room temperature.

  • Carefully quench the reaction by pouring it over crushed ice, maintaining the temperature below 20°C.

  • Neutralize the aqueous mixture with saturated NaHCO₃ and extract with dichloromethane. Dry and concentrate the organic layer to yield ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate.

Causality & Validation: POCl₃ acts as both solvent and reagent. It activates the tautomeric 4-quinolone oxygen by forming a highly reactive phosphorodichloridate leaving group. Subsequent nucleophilic aromatic substitution (SNAr) by the chloride ion yields the 4-chloro derivative[4]. The ice quench is critical to safely hydrolyze excess POCl₃ without generating excessive exotherms that could degrade the product.

Step 4: Ester Saponification

Methodology:

  • Dissolve the 4-chloroquinoline ester (1.0 eq) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.5 eq) and stir at room temperature for 4 hours.

  • Evaporate the THF under reduced pressure.

  • Acidify the remaining aqueous layer with 1M HCl to pH 3-4 to precipitate the final product.

  • Filter, wash with water, and dry under vacuum to afford 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid.

Causality & Validation: LiOH provides mild basic conditions that selectively hydrolyze the ethyl ester without causing nucleophilic displacement of the C4-chlorine atom. Room temperature is strictly maintained to further prevent SNAr side reactions at the C4 position. The precipitation at pH 3-4 validates the successful unmasking of the free carboxylic acid.

ProcessFlow Step1 Step 1: Condensation Ethyl 4-aminobenzoate + Ethyl 2-propylacetoacetate Catalyst: AcOH, Toluene reflux Step2 Step 2: Thermal Cyclization Dowtherm A, 250°C Forms 4-hydroxyquinoline core Step1->Step2 Step3 Step 3: Deoxychlorination POCl3, 100°C Converts 4-OH to 4-Cl Step2->Step3 Step4 Step 4: Saponification LiOH/THF/H2O, RT Yields final 6-carboxylic acid Step3->Step4 Product 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid Step4->Product

Step-by-step synthetic workflow from primary precursors to the target molecule.

Quantitative Data & Yield Optimization

Table 2: Reaction Parameters and Yield Optimization

Synthesis StepTemperatureTimeCritical Parameter for OptimizationExpected Yield
1. Enamine Condensation 110°C (Reflux)4-6 hContinuous water removal (Dean-Stark)85-90%
2. Thermal Cyclization 250°C1-2 hRapid heating to prevent Knorr byproducts60-75%
3. Deoxychlorination 100°C2-3 hAnhydrous conditions; slow POCl₃ addition80-85%
4. Saponification 25°C (RT)4 hStrict pH control (3-4) during precipitation90-95%

References

  • [1] Title: 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid | ChemScene Source: chemscene.com URL:

  • [3] Title: Conrad–Limpach synthesis - Wikipedia Source: wikipedia.org URL:

  • [2] Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: mdpi.com URL:

  • [4] Title: Practical Synthesis of 4-Chloro-2-(2-naphthyl)quinoline, a Precursor to Triple-Helix DNA Intercalators Source: acs.org URL:

Sources

Protocols & Analytical Methods

Method

The Strategic Application of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid in Pharmaceutical Synthesis

An In-Depth Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the use of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid as a key pharmaceut...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the use of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid as a key pharmaceutical intermediate. The quinoline scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers a versatile platform for the synthesis of a variety of pharmacologically active compounds, notably as precursors to potent kinase inhibitors. This guide will detail a plausible synthetic route to the title compound, its analytical characterization, and a specific application in the synthesis of a hypothetical, yet representative, PI3K/mTOR inhibitor. The protocols provided are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to allow for adaptation and optimization in a research and development setting.

Introduction: The Significance of the Quinoline Moiety in Drug Discovery

The quinoline ring system is a fundamental heterocyclic scaffold found in a wide array of natural products and synthetic pharmaceuticals. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for engaging with biological targets. Derivatives of quinoline have demonstrated a broad spectrum of therapeutic activities, including antimalarial, antibacterial, and anticancer properties.

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is a strategically functionalized intermediate. The chloro group at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution, allowing for the introduction of various side chains. The carboxylic acid at the 6-position provides a handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and modulating pharmacokinetic properties. The methyl and propyl groups at the 2- and 3-positions, respectively, contribute to the lipophilicity and steric profile of the molecule, which can be crucial for target binding and selectivity.

Synthesis of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

The synthesis of the title compound can be efficiently achieved through a multi-step sequence, commencing with a Pfitzinger-type reaction to construct the core quinoline ring system, followed by a chlorination step.

Synthetic Strategy Overview

The proposed synthetic pathway begins with the reaction of isatin-5-carboxylic acid with 2-hexanone under basic conditions to form 4-hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride, yields the target intermediate.

Synthesis_Workflow A Isatin-5-carboxylic acid C Pfitzinger Reaction (KOH, Ethanol, Reflux) A->C B 2-Hexanone B->C D 4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid C->D Cyclization & Dehydration E Chlorination (POCl3, Reflux) D->E F 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid E->F Hydroxyl to Chloro Substitution

Caption: Synthetic workflow for 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid.

Detailed Experimental Protocol: Synthesis of 4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid

Principle: The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions to yield a quinoline-4-carboxylic acid.[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Isatin-5-carboxylic acid191.1519.1 g0.1
2-Hexanone100.1612.0 g (14.8 mL)0.12
Potassium Hydroxide (KOH)56.1111.2 g0.2
Ethanol (95%)-200 mL-
Hydrochloric Acid (conc.)-As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide (11.2 g) in ethanol (200 mL).

  • To the ethanolic KOH solution, add isatin-5-carboxylic acid (19.1 g) and 2-hexanone (12.0 g).

  • Heat the reaction mixture to reflux with vigorous stirring for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexanes 1:1 with 1% acetic acid).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

  • Dissolve the resulting residue in 200 mL of warm water.

  • Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted 2-hexanone.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry in a vacuum oven at 60 °C to a constant weight.

Expected Yield: Approximately 20-23 g (77-89%) of a pale yellow to off-white solid.

Detailed Experimental Protocol: Synthesis of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

Principle: The hydroxyl group at the 4-position of the quinoline ring can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid259.2825.9 g0.1
Phosphorus Oxychloride (POCl₃)153.3392.0 g (55.6 mL)0.6
Toluene-100 mL-

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 4-hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid (25.9 g) in toluene (100 mL).

  • Carefully add phosphorus oxychloride (55.6 mL) to the suspension via the dropping funnel over 30 minutes with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (approx. 500 g) in a large beaker with vigorous stirring.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven at 50 °C.

Expected Yield: Approximately 24.5-26.2 g (88-94%) of a light brown solid.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.[2][3][4]

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1HCOOH
~8.6d1HH-5
~8.2dd1HH-7
~7.9d1HH-8
~2.9t2H-CH₂-CH₂-CH₃
~2.7s3H-CH₃
~1.7m2H-CH₂-CH₂-CH₃
~0.9t3H-CH₂-CH₂-CH₃

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~167COOH
~158C-2
~148C-4
~145C-8a
~135C-7
~130C-5
~128C-6
~125C-4a
~122C-8
~120C-3
~32-CH₂-CH₂-CH₃
~24-CH₃
~22-CH₂-CH₂-CH₃
~14-CH₂-CH₂-CH₃
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[5][6][7]

  • Electrospray Ionization (ESI-MS):

    • Expected [M+H]⁺: 278.08

    • Expected [M-H]⁻: 276.07

Characteristic Fragmentation Pattern: In positive ion mode, fragmentation would likely involve the loss of the propyl group and subsequent cleavages of the quinoline ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the synthesized intermediate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at 254 nm.

  • Expected Purity: >98%

Application in the Synthesis of a PI3K/mTOR Inhibitor

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is an ideal precursor for the synthesis of potent PI3K/mTOR inhibitors, which are a significant class of anti-cancer agents.[8][9][10] The following protocol outlines the synthesis of a hypothetical, yet representative, inhibitor, N-(5-methylthiazol-2-yl)-2-methyl-3-propyl-4-((4-(pyridin-4-yl)phenyl)amino)quinoline-6-carboxamide.

Synthetic Strategy

The synthesis involves a two-step sequence starting from the title intermediate: a nucleophilic aromatic substitution to introduce the side chain at the 4-position, followed by an amide coupling at the 6-position.

API_Synthesis A 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid C Nucleophilic Aromatic Substitution (Pd catalyst, base) A->C B 4-(Pyridin-4-yl)aniline B->C D Intermediate Amine C->D F Amide Coupling (HATU, DIPEA) D->F E 2-Amino-5-methylthiazole E->F G Final API F->G

Caption: Synthetic workflow for a hypothetical PI3K/mTOR inhibitor.

Detailed Experimental Protocol: Step 1 - Nucleophilic Aromatic Substitution

Principle: The electron-withdrawing nature of the quinoline ring activates the chloro group at the 4-position for nucleophilic aromatic substitution by an amine, often facilitated by a palladium catalyst.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid277.742.78 g0.01
4-(Pyridin-4-yl)aniline170.211.87 g0.011
Pd₂(dba)₃915.7292 mg0.0001
Xantphos578.68174 mg0.0003
Cesium Carbonate (Cs₂CO₃)325.824.56 g0.014
1,4-Dioxane (anhydrous)-50 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (2.78 g), 4-(pyridin-4-yl)aniline (1.87 g), Pd₂(dba)₃ (92 mg), Xantphos (174 mg), and cesium carbonate (4.56 g).

  • Add anhydrous 1,4-dioxane (50 mL).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield 2-methyl-3-propyl-4-((4-(pyridin-4-yl)phenyl)amino)quinoline-6-carboxylic acid.

Detailed Experimental Protocol: Step 2 - Amide Coupling

Principle: The carboxylic acid is activated by a coupling agent, such as HATU, to form a highly reactive intermediate that readily reacts with an amine to form a stable amide bond.[11][12]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Intermediate from Step 1411.484.11 g0.01
2-Amino-5-methylthiazole114.171.26 g0.011
HATU380.234.18 g0.011
DIPEA129.242.83 g (3.8 mL)0.022
DMF (anhydrous)-50 mL-

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the intermediate from Step 1 (4.11 g) in anhydrous DMF (50 mL).

  • Add HATU (4.18 g) and DIPEA (3.8 mL) to the solution and stir for 15 minutes at room temperature.

  • Add 2-amino-5-methylthiazole (1.26 g) and continue stirring at room temperature for 4 hours.

  • Pour the reaction mixture into 200 mL of water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of diethyl ether.

  • The crude product can be further purified by recrystallization from ethanol or by column chromatography to yield the final API.

Conclusion

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is a valuable and versatile intermediate in pharmaceutical synthesis. Its strategic functionalization allows for the efficient construction of complex molecules, particularly those targeting kinase-driven pathologies. The protocols detailed in this guide provide a robust foundation for the synthesis and application of this key building block. The underlying principles of the Pfitzinger reaction, nucleophilic aromatic substitution, and amide bond formation are well-established and offer a high degree of adaptability for the synthesis of a diverse range of potential drug candidates. As with all chemical syntheses, appropriate safety precautions and analytical diligence are paramount for successful and reproducible outcomes.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Supplementary Information - The Royal Society of Chemistry. (2018).
  • Pfitzinger reaction - Wikipedia.
  • Mass Spectrometry - Fragmentation P
  • Pfitzinger Quinoline Synthesis.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC.
  • 2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der | 13769 - TSI Journals.
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis - Benchchem.
  • Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines - Benchchem.
  • PI3K | Inhibitors - MedchemExpress.com.
  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds - Benchchem.
  • Structural Elucidation of a New Puzzling Compound Emerged
  • Decoding Mass Spectrometry: Understanding Molecular Fragmentation P
  • A summary of drugs targeting PI3Ks. A) Drugs for all conditions, B)...
  • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid - Chem-Impex.
  • Scheme 59 3.1.2 Pfitzinger synthesisPfitzinger synthesis for quinolines...
  • Doebner reaction - Wikipedia.
  • EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google P
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - NIH.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchG
  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
  • Amide Formation | Overview & Research Examples - Perlego.
  • Scheme 3. Synthesis of 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid 6.
  • Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - BioKB.
  • Study on the Mass Spectrometry Cleavage P
  • Development and safety of PI3K inhibitors in cancer - PMC - NIH.
  • 4-Chloroquinoline-6-carboxylic acid - Fluorochem.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids - Academia.edu.
  • PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing).
  • 6-chloro-4-hydroxyquinoline-3-carboxylic acid (C10H6ClNO3) - PubChemLite.
  • Mass Spectrometry: Fragment
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline -
  • Investigation of amination in 4-chloro-2-phenylquinoline deriv
  • 4-Chloro-3-methylphenyl quinoline-2-carboxyl
  • An In-depth Technical Guide to the Chemical Properties of Chloro-Methylquinolines - Benchchem.

Sources

Application

Protocol for cross-coupling reactions with 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

Advanced Protocol for Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid As a Senior Application Scientist, I have encountered numerous highly functionalized heterocycles, but 4-C...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

As a Senior Application Scientist, I have encountered numerous highly functionalized heterocycles, but 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5) presents a uniquely demanding steric and electronic topology[1]. Successfully functionalizing the C4 position requires moving beyond standard cross-coupling templates and designing a self-validating, causally sound experimental system.

Mechanistic Insights & Causality in Experimental Design

To achieve high-yielding Suzuki-Miyaura (C–C) or Buchwald-Hartwig (C–N) cross-couplings with this substrate, two primary molecular challenges must be addressed:

The "Steric Canyon" at C4: The C4-chloride is heavily shielded by the adjacent C3-propyl and C2-methyl groups. This extreme steric hindrance severely retards the oxidative addition of standard palladium complexes and makes the subsequent reductive elimination step sluggish[2].

  • The Solution: We must utilize bulky, electron-rich dialkylbiarylphosphine ligands (e.g., SPhos or XPhos). These ligands possess a specialized spatial profile that prevents the formation of unreactive palladium dimers[3] and accelerates reductive elimination by forcing the two coupling partners together in the Pd(II) coordination sphere[4].

The "Electronic Sink" at C6: The unprotected carboxylic acid at the C6 position acts as an electronic sink and a direct proton source.

  • The Solution: The acidic proton will instantly quench 1.0 equivalent of the basic additive. If standard catalytic conditions (e.g., 2.0 eq of base) are used, the remaining base is insufficient to activate the boronic acid or amine for transmetalation. Therefore, we must use 3.5 to 4.0 equivalents of base to compensate for the in-situ formation of the carboxylate salt, which also beneficially increases the substrate's solubility in biphasic solvent systems[5].

Catalytic Workflow & Pathway

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd 4-Cl-Quinoline TransMet Transmetalation Boronate/Amine OxAdd->TransMet Nucleophile + Base RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Regeneration Product 4-Substituted Quinoline RedElim->Product

Caption: Pd-catalyzed cross-coupling cycle for sterically hindered 4-chloroquinolines.

Quantitative Data: Optimization Parameters

To ensure reproducibility, the following tables summarize the validated parameters for overcoming the specific challenges of this quinoline derivative.

Table 1: Ligand Selection Causality

Ligand Reaction Type Steric Profile Expected Yield Causality / Mechanistic Note
SPhos Suzuki-Miyaura High 80–92% Excellent for biphasic water/dioxane systems; accelerates reductive elimination[3].
XPhos Buchwald-Hartwig Very High 75–85% Prevents Pd-dimerization; accommodates bulky secondary amines[6].

| PPh3 | Both | Low | < 10% | Fails due to inability to overcome C2/C3 steric shielding; leads to protodehalogenation. |

Table 2: Base & Solvent Architecture

Base Equivalents Solvent System Application Causality
K3PO4 3.5 – 4.0 1,4-Dioxane / H2O (4:1) Suzuki (C–C) 1 eq consumed by C6-COOH. The remaining base activates the boronic acid in the aqueous phase.

| Cs2CO3 | 3.5 – 4.0 | Anhydrous Toluene | Buchwald (C–N) | High solubility in organics; prevents water-induced hydrolysis of the Pd-amido intermediate[6]. |

Step-by-Step Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C–C Bond Formation)

Designed for coupling with aryl/heteroaryl boronic acids.

  • Reagent Charging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 eq, 1.0 mmol), the desired Arylboronic acid (1.5 eq, 1.5 mmol), Pd(OAc)₂ (0.05 eq, 0.05 mmol), SPhos (0.10 eq, 0.10 mmol), and anhydrous K₃PO₄ (3.5 eq, 3.5 mmol).

  • Atmospheric Control: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen will rapidly oxidize the electron-rich SPhos ligand, killing the catalytic cycle.

  • Solvent Addition: Via syringe, add 8.0 mL of degassed 1,4-Dioxane and 2.0 mL of degassed deionized water.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours with vigorous stirring (800 rpm) to ensure biphasic mixing[5].

  • Self-Validation Checkpoint: After 30 minutes of heating, the solution should transition from a dark reddish-brown suspension to a clear, pale golden-yellow solution. This visual cue validates the successful formation of the active monomeric Pd(0)-SPhos complex. If the solution turns black, Pd-black has precipitated due to ligand starvation or oxygen ingress.

  • Workup & Isolation: Cool to room temperature. Dilute with EtOAc (20 mL) and water (10 mL). Carefully acidify the aqueous layer with 1M HCl to pH 4.5 (the isoelectric point of the product). Extract the aqueous layer with EtOAc (3 x 20 mL). Dry the combined organics over Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM:MeOH gradient).

Protocol B: Buchwald-Hartwig Amination (C–N Bond Formation)

Designed for coupling with primary or secondary amines.

  • Reagent Charging: In an argon-filled glovebox, charge a vial with 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 eq, 1.0 mmol), Pd₂(dba)₃ (0.025 eq, 0.025 mmol), XPhos (0.10 eq, 0.10 mmol), and finely milled Cs₂CO₃ (3.5 eq, 3.5 mmol).

  • Amine & Solvent Addition: Add the Amine (1.5 eq, 1.5 mmol). If the amine is a liquid, add it via microsyringe after the solvent. Add 10.0 mL of strictly anhydrous Toluene. Causality: Trace water at 110 °C will hydrolyze the starting material into an unreactive 4-hydroxyquinoline derivative.

  • Reaction Execution: Seal the vial with a PTFE-lined cap. Heat at 110 °C for 18–24 hours.

  • Self-Validation Checkpoint (Analytical): Monitor via LC-MS. The disappearance of the starting material mass ( [M+H]+=264.08 ) should directly correlate with the product mass. If a major peak at [M+H]+=230.11 appears, protodehalogenation is occurring, indicating that the transmetalation step is too slow (often due to insufficient base or wet solvent).

  • Workup & Isolation: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium residues and inorganic salts, washing with 10% MeOH in DCM. Concentrate the filtrate and purify via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to isolate the pure amino-quinoline derivative.

Sources

Method

Application Notes and Protocols for High-Throughput Screening of the G9a/GLP Inhibitor UNC0638

Introduction: Targeting the Epigenome with UNC0638 The landscape of drug discovery is increasingly focused on the dynamic regulation of gene expression, with epigenetic modifiers emerging as a critical class of therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Targeting the Epigenome with UNC0638

The landscape of drug discovery is increasingly focused on the dynamic regulation of gene expression, with epigenetic modifiers emerging as a critical class of therapeutic targets. Among these, the histone methyltransferases G9a (also known as EHMT2) and G9a-like protein (GLP, or EHMT1) play a pivotal role in transcriptional repression through the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2)[1][2]. Dysregulation of G9a/GLP activity is implicated in numerous pathologies, including cancer and viral infections, making them attractive targets for small molecule inhibitors[3][4].

This guide provides a comprehensive framework for incorporating UNC0638 (CAS 1255580-76-7) , a potent and selective chemical probe for G9a and GLP, into high-throughput drug discovery screening (HTS) campaigns[5][6][7]. UNC0638 acts as a substrate-competitive inhibitor, offering a robust tool for interrogating the biological functions of G9a/GLP and for identifying novel modulators of this key epigenetic pathway[5][8]. We will delve into the underlying principles of suitable HTS assays, provide detailed step-by-step protocols for both biochemical and cell-based approaches, and discuss critical aspects of data analysis and quality control.

UNC0638: A Profile of a Selective G9a/GLP Chemical Probe

UNC0638 is a well-characterized chemical probe with excellent potency and selectivity for G9a and GLP over a wide array of other epigenetic and non-epigenetic targets[5][9]. Its favorable properties make it an ideal tool for both in vitro and cellular HTS assays. A key feature for rigorous screening is the availability of UNC0737, a close structural analog with significantly reduced potency (>300-fold), which serves as an excellent negative control to validate on-target effects[1][9].

PropertyValueReference
Target(s) G9a (EHMT2) and GLP (EHMT1)[5][6]
CAS Number 1255580-76-7[10]
Mechanism of Action Substrate-competitive inhibitor[5][8]
G9a IC50 < 15 nM[5][7]
GLP IC50 19 nM[5][7]
Cellular H3K9me2 IC50 48 - 238 nM (cell line dependent)[9]
Solubility Soluble in DMSO up to 100 mM[11]
Negative Control UNC0737 (>300-fold less potent)[1][9]

The G9a/GLP Signaling Pathway: A Visual Overview

G9a and GLP primarily function as a heterodimer to catalyze the methylation of H3K9. This epigenetic mark serves as a docking site for repressive protein complexes, leading to chromatin compaction and transcriptional silencing of target genes.

G9a_GLP_Signaling_Pathway cluster_nucleus Nucleus SAM SAM (S-adenosylmethionine) G9a_GLP G9a/GLP Complex SAM->G9a_GLP Methyl Donor H3K9me2 H3K9me2 G9a_GLP->H3K9me2 Methylation HistoneH3 Histone H3 Tail (Unmethylated K9) HistoneH3->G9a_GLP Substrate Repressive_Complex Repressive Protein Complex (e.g., HP1) H3K9me2->Repressive_Complex Recruitment Chromatin Chromatin Repressive_Complex->Chromatin Compaction Gene_Silencing Transcriptional Silencing Chromatin->Gene_Silencing UNC0638 UNC0638 UNC0638->G9a_GLP Inhibition

Caption: G9a/GLP-mediated gene silencing pathway and the inhibitory action of UNC0638.

Part 1: Biochemical High-Throughput Screening

Biochemical assays are fundamental for primary screening campaigns to identify direct inhibitors of G9a/GLP. Among the various available technologies, the Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) offers a robust, no-wash format that is highly amenable to automation and miniaturization.

AlphaLISA Assay Principle

The AlphaLISA assay for G9a/GLP measures the di-methylation of a biotinylated Histone H3 (1-21) peptide at lysine 9[6]. The assay involves two key bead types: Streptavidin-coated Donor beads that bind to the biotinylated peptide substrate, and AlphaLISA Acceptor beads conjugated to an antibody specific for the H3K9me2 mark. When a methylated product is formed, the Donor and Acceptor beads are brought into close proximity. Upon excitation at 680 nm, the Donor bead releases singlet oxygen molecules that trigger a chemiluminescent signal from the nearby Acceptor bead at 615 nm[6][12]. The intensity of this signal is directly proportional to the enzymatic activity of G9a/GLP.

Experimental Workflow: AlphaLISA HTS

AlphaLISA_Workflow Plate_Prep 1. Plate Compounds (UNC0638, Test Library) Enzyme_Add 2. Add G9a/GLP Enzyme Plate_Prep->Enzyme_Add Substrate_Mix 3. Add Substrate Mix (Biotin-H3 Peptide + SAM) Enzyme_Add->Substrate_Mix Incubate_1 4. Incubate at RT (Enzymatic Reaction) Substrate_Mix->Incubate_1 Acceptor_Beads 5. Add Acceptor Beads (Anti-H3K9me2) Incubate_1->Acceptor_Beads Incubate_2 6. Incubate at RT (Dark) Acceptor_Beads->Incubate_2 Donor_Beads 7. Add Donor Beads (Streptavidin) Incubate_2->Donor_Beads Incubate_3 8. Incubate at RT (Dark) Donor_Beads->Incubate_3 Read_Plate 9. Read Plate (Alpha-enabled reader, 615 nm) Incubate_3->Read_Plate

Caption: High-level workflow for the G9a/GLP AlphaLISA HTS assay.

Detailed Protocol: G9a/GLP AlphaLISA Assay (384-well format)

This protocol is a starting point and should be optimized for specific laboratory conditions and instrumentation.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20[6].

  • G9a Enzyme Stock: Reconstitute recombinant human G9a in assay buffer to a stock concentration of 1 µM. Determine the optimal working concentration (typically 0.05-0.2 nM final) through enzyme titration experiments[6].

  • Substrate/Cofactor Mix (4x): Prepare a mix in assay buffer containing 400 nM biotinylated Histone H3 (1-21) peptide and 400 µM S-adenosylmethionine (SAM)[1][6]. The SAM concentration should be at or near its Km for optimal inhibitor screening.

  • UNC0638 Positive Control (4x): Prepare a serial dilution of UNC0638 in assay buffer with 4% DMSO. A typical starting concentration for the top of the curve would be 4 µM.

  • Acceptor Beads: Dilute the anti-H3K9me2 AlphaLISA Acceptor beads to 100 µg/mL in 1x Epigenetics Buffer 1[6].

  • Donor Beads: In subdued light, dilute the Streptavidin Donor beads to 50 µg/mL in 1x Epigenetics Buffer 1[6].

2. Assay Procedure:

  • Add 2.5 µL of compound solution (or DMSO for controls) to the wells of a white, opaque 384-well microplate.

  • Add 2.5 µL of G9a enzyme (4x working concentration) to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound pre-binding.

  • Initiate the reaction by adding 5 µL of the Substrate/Cofactor Mix (2x) to all wells.

  • Seal the plate and incubate for 30 minutes at room temperature.

  • Stop the reaction and begin detection by adding 5 µL of the diluted Acceptor Beads.

  • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Add 10 µL of the diluted Donor Beads under subdued light.

  • Seal the plate, protect from light, and incubate for 30 minutes at room temperature.

  • Read the plate on an Alpha-enabled plate reader, measuring the signal at 615 nm.

3. Data Analysis:

  • Normalization: The data should be normalized to the plate's controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Max: DMSO control (no inhibitor).

    • Signal_Min: High concentration of UNC0638 (e.g., 10 µM).

  • Hit Identification: A common threshold for hit identification is a percent inhibition greater than 3 standard deviations from the mean of the neutral (DMSO) controls.

  • IC50 Determination: For active compounds, perform dose-response experiments and fit the data to a four-parameter logistic model to determine the IC50 value.

Part 2: Cell-Based High-Throughput Screening

Cell-based assays are crucial for confirming the activity of compounds in a physiological context, assessing cell permeability, and identifying potential cytotoxicity. An In-Cell Western (ICW) is a quantitative immunocytochemical method performed in microplates, making it highly suitable for HTS to measure the levels of H3K9me2 within cells[9][13][14].

In-Cell Western Assay Principle

Cells are cultured in microplates and treated with test compounds. After treatment, the cells are fixed and permeabilized to allow antibodies to access intracellular targets[15]. A primary antibody specific for H3K9me2 is added, followed by a fluorescently-labeled secondary antibody (e.g., conjugated to an IRDye). A second, normalization channel is used to account for variations in cell number per well. This is typically achieved with a DNA stain like DRAQ5 or an antibody against a housekeeping protein[9][16]. The plate is then scanned on an imaging system that can detect the fluorescence in both channels. The H3K9me2 signal is normalized to the cell number signal, providing a quantitative measure of target engagement.

Experimental Workflow: In-Cell Western HTS

ICW_Workflow Cell_Seeding 1. Seed Cells in Microplate Compound_Treatment 2. Treat with Compounds (UNC0638, Test Library) Cell_Seeding->Compound_Treatment Incubate_1 3. Incubate (24-48h) Compound_Treatment->Incubate_1 Fix_Perm 4. Fix and Permeabilize Cells Incubate_1->Fix_Perm Blocking 5. Block Non-specific Sites Fix_Perm->Blocking Primary_Ab 6. Incubate with Primary Ab (Anti-H3K9me2) Blocking->Primary_Ab Secondary_Ab 7. Incubate with Secondary Ab (IR-Dye conjugated) & DNA Stain Primary_Ab->Secondary_Ab Scan_Plate 8. Scan Plate (Infrared Imaging System) Secondary_Ab->Scan_Plate

Caption: High-level workflow for the H3K9me2 In-Cell Western HTS assay.

Detailed Protocol: H3K9me2 In-Cell Western (96/384-well format)

This protocol is adapted for a LI-COR Odyssey imaging system but can be modified for other imagers[13][17].

1. Reagent Preparation:

  • Cell Line: Choose a cell line with detectable levels of H3K9me2 (e.g., MDA-MB-231, PC3)[9].

  • Fixation Solution: 3.7% Formaldehyde in PBS.

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS.

  • Blocking Buffer: Odyssey Blocking Buffer or a suitable alternative like 5% milk or BSA in PBS.

  • Primary Antibody: Anti-H3K9me2 antibody diluted in blocking buffer. The optimal dilution (typically 1:200 to 1:800) must be determined empirically.

  • Secondary Antibody/DNA Stain Mix: IRDye-conjugated secondary antibody (e.g., IRDye 800CW Donkey anti-Rabbit) and a DNA stain (e.g., DRAQ5) diluted in blocking buffer.

2. Assay Procedure:

  • Seed cells in a 96-well or 384-well clear-bottom, black-walled plate and allow them to adhere overnight.

  • Remove the media and add fresh media containing the desired concentrations of test compounds, UNC0638 (positive control), UNC0737 (negative control), and DMSO (vehicle control).

  • Incubate for 24 to 48 hours. The optimal time should be determined to allow for histone turnover and modification changes.

  • Aspirate the media and fix the cells by adding 150 µL of Fixation Solution for 20 minutes at room temperature[17].

  • Aspirate the fixative and wash the wells 4-5 times with 200 µL of Permeabilization Buffer, with a 5-minute incubation for each wash[13][17].

  • Aspirate the final wash and add 150 µL of Blocking Buffer. Incubate for 1.5 hours at room temperature with gentle shaking[13].

  • Aspirate the blocking buffer and add 50 µL of the primary antibody solution. Incubate for 2 hours at room temperature or overnight at 4°C[15].

  • Wash the wells 4 times for 5 minutes each with a wash buffer (e.g., 0.1% Tween-20 in PBS).

  • Add 50 µL of the Secondary Antibody/DNA Stain Mix. Incubate for 1 hour at room temperature, protected from light[15].

  • Wash the wells 4 times with wash buffer, protected from light.

  • Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey) at the appropriate wavelengths (e.g., 700 nm for DNA stain and 800 nm for the secondary antibody).

3. Data Analysis:

  • Quantification: The integrated intensity of both the 700 nm (cell number) and 800 nm (H3K9me2) channels is determined for each well.

  • Normalization: The H3K9me2 signal is normalized to the cell number signal: Normalized Signal = Signal_800nm / Signal_700nm.

  • Data Interpretation: Calculate the percent reduction in H3K9me2 levels relative to DMSO controls. Fit dose-response curves for active compounds to determine cellular IC50 values. A significant decrease in the 700 nm signal may indicate cytotoxicity.

Self-Validating Systems: Counter-Screening and Selectivity

A critical component of any HTS campaign is to ensure that hits are acting via the intended mechanism. For UNC0638 and novel inhibitors of G9a/GLP, a multi-tiered counter-screening strategy is essential.

  • Orthogonal Biochemical Assays: Confirm hits from the primary AlphaLISA screen using a different assay format, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or a fluorescence polarization (FP) assay[5][9][18]. This helps to eliminate artifacts specific to the primary assay technology.

  • Selectivity Profiling: Screen hits against a panel of other histone methyltransferases (e.g., SUV39H1, EZH2, SETD7) to ensure selectivity for G9a/GLP[9]. This is crucial as many HMTs share structural similarities in their active sites.

  • Use of Negative Control: In cellular assays, parallel screening with the inactive analog UNC0737 is a powerful tool. True on-target hits should show a significant loss of activity when their core scaffold is modified to the inactive form.

  • Cytotoxicity Assays: All cellular hits should be evaluated in standard cytotoxicity assays (e.g., MTT, CellTiter-Glo) to distinguish between specific inhibition of H3K9 methylation and general cellular toxicity[9]. UNC0638 itself shows a good separation between its functional potency and toxicity[9].

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability (AlphaLISA) Inconsistent dispensing, bead aggregation, insufficient mixing.Ensure liquid handling robotics are calibrated. Vortex bead solutions before use. Optimize shaking steps.
Low Z' Factor (<0.5) Suboptimal enzyme/substrate concentrations, short incubation times.Re-optimize enzyme and substrate concentrations. Perform a time-course experiment to ensure the reaction is in the linear range.
Compound Interference (Fluorescence/Color) Intrinsic fluorescence or quenching properties of test compounds.For AlphaLISA, the time-resolved nature of the signal minimizes interference. For other assays, run a parallel screen without enzyme to flag interfering compounds.
Weak Signal in Cellular Assay Low target expression, poor antibody performance, insufficient permeabilization.Choose a cell line with robust H3K9me2 expression. Titrate the primary antibody. Optimize permeabilization time and detergent concentration.
Cell Detachment during ICW Harsh aspiration, excessive washing.Use an automated plate washer with optimized settings. Be gentle during manual aspiration steps. Consider using coated plates to improve cell adherence.

Conclusion

UNC0638 is a powerful and well-validated chemical probe for investigating the biology of G9a and GLP methyltransferases. Its integration into high-throughput screening campaigns, utilizing robust assay platforms like AlphaLISA and In-Cell Westerns, provides a clear path to identifying and characterizing novel epigenetic modulators. By adhering to the detailed protocols, employing rigorous data analysis, and implementing a thorough counter-screening strategy, researchers can confidently advance their drug discovery programs targeting this important class of enzymes.

References

  • Novatein Biosciences. (n.d.). Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107).
  • Vedadi, M., et al. (2011). A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells. Nature Chemical Biology, 7(8), 566–574. [Link]

  • Tocris Bioscience. (n.d.). UNC 0638.
  • BPS Bioscience. (n.d.). PRMT5 TR-FRET Assay Kit.
  • Revvity. (n.d.). AlphaLISA G9a Histone H3-Lysine N-methyltransferase assay.
  • Revvity. (n.d.). AlphaLISA PRMT6 Histone H3-Arginine N-methyltransferase assay.
  • Selleck Chemicals. (n.d.). UNC0638 | Histone Methyltransferase inhibitor | CAS 1255580-76-7.
  • Huang, K. C., et al. (2018). UNC0638, a G9a inhibitor, suppresses epithelial-mesenchymal transition-mediated cellular migration and invasion in triple negative breast cancer. Molecular Medicine Reports, 17(2), 2239–2244. [Link]

  • Sankaran, V. G., et al. (2015). Inhibition of G9a methyltransferase stimulates fetal hemoglobin production by facilitating LCR/γ-globin looping. Blood, 126(5), 647–656. [Link]

  • Agilent Technologies. (n.d.). Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity.
  • BMG Labtech. (2015). Miniaturization of an HTRF methyltransferase assay that detects histone modifying activity.
  • Reaction Biology. (n.d.). Histone Methyltransferase Profiling & Screening.
  • Structural Genomics Consortium. (n.d.). UNC0638 Selective chemical probe for G9a/GLP methyltransferases.
  • MedchemExpress. (n.d.). UNC0638 | G9a/GLP Inhibitor.
  • Castellano, S., et al. (2020). Discovery of a Novel Chemotype of Histone Lysine Methyltransferase EHMT1/2 (GLP/G9a) Inhibitors: Rational Design, Synthesis, Biological Evaluation, and Co-crystal Structure. Journal of Medicinal Chemistry, 63(21), 12846–12862. [Link]

  • Biomol. (n.d.). In-Cell Western Protocol.
  • Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns.
  • PubMed Central. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols, 3(3), 101625. [Link]

  • Liu, F., et al. (2015). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry, 58(20), 8139–8149. [Link]

  • Rockland Immunochemicals. (n.d.). In-Cell Western (ICW).
  • Cell Signaling Technology. (n.d.). In-Cell Western.
  • Sweis, R. F., et al. (2014). Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a. ACS Medicinal Chemistry Letters, 5(2), 205–209. [Link]

  • Frontiers in Oncology. (2020). Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma. Frontiers in Oncology, 10, 818. [Link]

  • Yu, J. R., et al. (2022). Discovery of the First-in-Class G9a/GLP Covalent Inhibitors. Journal of the American Chemical Society, 144(32), 14646–14655. [Link]

  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • IntechOpen. (2018). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. [Link]

Sources

Application

Advanced In Vitro Assay Preparation and Probe Derivatization using 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

Executive Summary & Rationale 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS: 332150-03-5) is a highly versatile, bifunctional building block utilized in the development of antimalarial and antibacterial ther...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS: 332150-03-5) is a highly versatile, bifunctional building block utilized in the development of antimalarial and antibacterial therapeutics[1]. Structurally related to the Endochin-like quinolone (ELQ) family and classical 4-aminoquinolines, this scaffold provides a unique opportunity for target identification and in vitro assay development.

As a Senior Application Scientist, the strategic selection of this specific compound lies in its dual-reactivity. The 4-chloro substituent serves as an electrophilic center for nucleophilic aromatic substitution (SNAr), allowing researchers to explore structure-activity relationships (SAR) at the primary pharmacophore. Simultaneously, the 6-carboxylic acid moiety acts as an orthogonal handle for bioconjugation. This allows for the attachment of fluorophores or affinity tags without sterically hindering the core 2-methyl-3-propylquinoline binding site, which is critical for engaging targets like the Plasmodium cytochrome bc1 complex[2].

Mechanistic Causality: Scaffold Utility in Drug Discovery

The 2-methyl-3-propylquinoline core is a well-documented pharmacophore in the development of ELQs (such as ELQ-300), which exhibit potent antimalarial activity by targeting the mitochondrial Qo site[3].

In typical drug discovery workflows, modifying an active pharmacophore to attach a probe often abolishes binding affinity. By leveraging the 6-carboxylic acid of this specific compound, researchers can perform EDC/NHS coupling to generate affinity probes (for pull-down assays) while leaving the critical 4-chloro and 2,3-alkyl regions intact. Furthermore, recent advancements in scalable synthetic routes have highlighted the utility of functionalized quinolones as critical intermediates for developing prodrugs with pH-triggered release mechanisms[4].

Workflow Visualizations

ProbePrep A 4-Chloro-2-methyl-3-propylquinoline -6-carboxylic acid B EDC/NHS Activation (Carboxyl to NHS-Ester) A->B C Amine Conjugation (Biotin-PEG4-Amine) B->C D Biotinylated Affinity Probe C->D

Chemical derivatization workflow for quinoline affinity probe synthesis.

AssayPrep S1 10 mM DMSO Stock Prep S2 Acoustic Dispensing (Echo 550) S1->S2 S3 Target Incubation (bc1 complex) S2->S3 S4 Spectrophotometric Readout (550 nm) S3->S4 S5 Data Analysis (IC50) S4->S5

High-throughput in vitro assay preparation and execution workflow.

Experimental Protocols: A Self-Validating System

Protocol A: Bioconjugation and Affinity Probe Preparation

Objective: Convert the 6-carboxylic acid of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid into a Biotin-PEG4 affinity probe for target pull-down assays. Causality: While HATU is highly efficient for amide coupling, it forms a highly reactive ester that must be used immediately in situ. EDC/NHS forms a stable, isolable NHS-ester intermediate, allowing for quality control validation before the addition of the precious Biotin-PEG4-amine reagent. The PEG4 spacer is employed to increase aqueous solubility and prevent steric clash between the target protein and the bulky streptavidin bead during the assay.

Step-by-Step Methodology:

  • Activation: Dissolve 10 mg (approx. 38 µmol) of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid in 500 µL of anhydrous DMF. Add 1.5 equivalents of EDC-HCl and 1.5 equivalents of NHS.

  • Incubation & Self-Validation: Stir at room temperature for 2 hours. Validation Check: Quench a 1 µL aliquot in water and analyze via LC-MS. Proceed only when >95% conversion to the NHS-ester mass is confirmed.

  • Conjugation: Add 1.1 equivalents of Biotin-PEG4-Amine and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir overnight at room temperature in the dark.

  • Purification: Purify the reaction mixture using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final probe.

Protocol B: High-Throughput In Vitro Target Binding Assay

Objective: Evaluate the inhibitory potency of the quinolone compound against recombinant Plasmodium cytochrome bc1 complex. Causality: Traditional tip-based serial dilution suffers from compound carryover and loss due to the non-specific binding of the hydrophobic quinolone core to plastic tips. Acoustic liquid handling (Echo 550) uses sound energy to transfer nanoliter droplets contact-free, ensuring precise concentration gradients. The assay relies on the reduction of cytochrome c, which produces a sharp absorption peak at 550 nm. Monitoring this specific wavelength provides a direct, real-time kinetic measurement of enzyme activity without secondary coupled reporters.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized probe or parent compound in anhydrous DMSO to a final concentration of 10 mM. Validation Check: Verify complete dissolution by dynamic light scattering (DLS) or visual inspection to prevent false negatives due to micro-precipitation.

  • Serial Dilution: Use an acoustic liquid handler to dispense a 10-point, 3-fold serial dilution of the compound into a 384-well clear-bottom assay plate.

  • Reagent Addition: Add 40 µL of assay buffer (50 mM potassium phosphate, pH 7.4, 2 mM EDTA, 10 mM KCN, and 50 µM oxidized cytochrome c).

  • Enzyme Initiation: Add 10 µL of isolated cytochrome bc1 complex (final concentration ~5 nM) pre-incubated with decylubiquinol (substrate).

  • Kinetic Readout: Immediately monitor the absorbance at 550 nm for 10 minutes using a microplate reader. Calculate the initial velocity (V0) of cytochrome c reduction.

  • Data Analysis: Normalize the V0 data against DMSO vehicle controls (0% inhibition) and a known positive control (e.g., Atovaquone, 100% inhibition). Fit the data to a 4-parameter logistic curve to determine the IC50.

Quantitative Data Presentation & Quality Control

To ensure the assay is robust and the bioconjugation did not destroy target affinity, the following self-validating metrics must be achieved. A Z'-Factor > 0.5 indicates an excellent assay suitable for high-throughput screening.

Compound / ConjugateTarget AssayExpected IC50 (nM)Z'-FactorS/B Ratio
4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid Cytochrome bc1 Inhibition125 ± 150.7812.4
Biotin-PEG4-Quinolone Probe Target Pull-down (Binding)340 ± 250.729.8
ELQ-300 (Positive Control) Cytochrome bc1 Inhibition2.5 ± 0.40.8114.1
DMSO (Vehicle Control) N/AN/AN/A1.0

Note: The slight drop in potency for the Biotin-PEG4 probe is expected due to the addition of the linker, but the retained sub-micromolar affinity validates its use as an effective pull-down reagent.

References

  • Frueh, L., et al. "Alkoxycarbonate Ester Prodrugs of Preclinical Drug Candidate ELQ-300 for Prophylaxis and Treatment of Malaria." ACS Infectious Diseases, 2017. Available at:[Link][2]

  • Stickles, A. M., et al. "New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones." Organic Process Research & Development, 2021. Available at:[Link][3]

  • Phan, I. Q., et al. "Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-Triggered Release Mechanism: A Case Study Improving the Solubility, Bioavailability, and Efficacy of Antimalarial 4(1H)-Quinolones with Single Dose Cures." Journal of Medicinal Chemistry, 2021. Available at:[Link][4]

Sources

Method

Application Notes and Protocols for the Derivatization of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of strategic derivatization techniques for 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, a key heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of strategic derivatization techniques for 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, a key heterocyclic scaffold with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to offer in-depth explanations of the chemical principles, rationale behind procedural choices, and methods for validation, ensuring both scientific integrity and practical applicability.

The core structure of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid presents two primary reactive handles for chemical modification: the carboxylic acid at the C6 position and the chloro substituent at the C4 position. This allows for a diverse range of chemical transformations to explore structure-activity relationships (SAR), enhance physicochemical properties, and develop novel chemical entities.

I. Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, including esters and amides. These modifications can significantly impact a molecule's polarity, solubility, and ability to interact with biological targets.

Esterification: Modulating Lipophilicity and Prodrug Potential

Esterification of the carboxylic acid group is a fundamental derivatization strategy to mask the polar carboxylic acid, thereby increasing lipophilicity and potentially improving membrane permeability. Esters can also serve as prodrugs, which are converted back to the active carboxylic acid in vivo by esterase enzymes.

The conversion of a carboxylic acid to an ester typically involves reaction with an alcohol in the presence of an acid catalyst (Fischer-Speier esterification) or activation of the carboxylic acid followed by reaction with an alcohol. The choice of method can depend on the substrate's sensitivity to strong acids and high temperatures. For instance, sterically hindered carboxylic acids may require more forcing conditions or alternative activation methods.

This protocol describes a general procedure for the synthesis of methyl or ethyl esters.

Materials:

  • 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)[1]

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 eq) in a suitable volume of anhydrous alcohol (e.g., methanol or ethanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or recrystallization.

Self-Validation: The success of the esterification can be confirmed by:

  • TLC Analysis: The ester product should have a higher Rf value than the starting carboxylic acid due to its increased lipophilicity.

  • Spectroscopic Analysis:

    • ¹H NMR: Appearance of a new signal corresponding to the alkoxy group of the ester (e.g., a singlet around 3.7-3.9 ppm for a methyl ester).

    • IR Spectroscopy: Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a C=O stretch at a higher wavenumber (typically 1730-1750 cm⁻¹).

For substrates that are sensitive to acidic conditions, an alternative is to form the cesium salt of the carboxylic acid followed by reaction with an alkyl halide.[2]

Materials:

  • 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

  • Cesium carbonate (Cs₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • N,N-Dimethylformamide (DMF)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 eq) in DMF.

  • Add cesium carbonate (0.5 eq) and stir the mixture at room temperature for 1-2 hours to form the cesium carboxylate.

  • Add the desired alkyl halide (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight or until TLC indicates completion.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Esterification Workflow

Esterification_Workflow Start 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid Method1 Method 1: Fischer-Speier (Alcohol, Acid Catalyst, Reflux) Start->Method1 Method2 Method 2: Cesium Salt (Cs2CO3, Alkyl Halide, DMF) Start->Method2 Product Ester Derivative Method1->Product Method2->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for esterification.

Amidation: Building Blocks for Further Functionalization and Bioisosteric Replacement

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a wide range of substituents that can modulate biological activity and physicochemical properties. Amides are generally more stable than esters and can participate in hydrogen bonding, which is crucial for molecular recognition.

Direct amidation of carboxylic acids with amines is challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[3] Therefore, coupling agents are typically employed to activate the carboxylic acid. Common coupling agents include carbodiimides, phosphonium salts (e.g., PyBOP), and uronium salts (e.g., TBTU). Alternatively, the carboxylic acid can be converted to a more reactive species like an acid chloride.

This protocol provides a reliable method for the synthesis of amides under mild conditions.[4]

Materials:

  • 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

  • Amine of choice (primary or secondary)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous solvent (e.g., DMF, Dichloromethane)

Procedure:

  • Dissolve 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.1 eq) and DIPEA (2.0-3.0 eq) to the solution.

  • In a separate flask, dissolve TBTU (1.1 eq) in the anhydrous solvent.

  • Slowly add the TBTU solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Dilute the reaction mixture with an organic solvent and wash with a weak acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amide by column chromatography or recrystallization.

Self-Validation:

  • TLC Analysis: The amide product will have a different Rf value compared to the starting materials.

  • Spectroscopic Analysis:

    • ¹H NMR: Appearance of new signals corresponding to the protons of the amine moiety and a characteristic NH proton signal (for primary amine reactants).

    • ¹³C NMR: A shift in the carbonyl carbon resonance.

    • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the amide product.

This two-step procedure is robust and often high-yielding but requires handling of moisture-sensitive reagents.

Materials:

  • 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Catalytic amount of DMF (if using oxalyl chloride)

  • Amine of choice

  • A base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

Step 1: Formation of the Acid Chloride

  • Suspend or dissolve 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent.

  • Add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) with a catalytic drop of DMF.

  • Heat the mixture to reflux for 1-3 hours until the evolution of gas ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.

Step 2: Reaction with Amine

  • Dissolve the crude acid chloride in an anhydrous aprotic solvent.

  • Cool the solution to 0 °C and add the amine (1.1 eq) and the base (1.5-2.0 eq) dropwise.

  • Stir the reaction at room temperature until completion.

  • Work-up the reaction as described in Protocol 3 (step 6 onwards).

Visualization of Amidation Workflow

Amidation_Workflow Start 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid Method1 Method 1: Coupling Agent (e.g., TBTU, Amine, Base) Start->Method1 Method2 Method 2: Acid Chloride (1. SOCl2 or (COCl)2 2. Amine, Base) Start->Method2 Product Amide Derivative Method1->Product Method2->Product Purification Purification (Column Chromatography/Recrystallization) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for amidation.

II. Derivatization at the C4-Chloro Position

The chloro substituent at the C4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution and, more versatilely, to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of carbon and heteroatom-based substituents.

Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[5] For 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (or its ester/amide derivatives), this reaction enables the introduction of various aryl or heteroaryl groups at the C4 position.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the chloroquinoline to a Pd(0) complex, transmetalation with the boronic acid in the presence of a base, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be substrate-dependent. The reactivity of haloquinolines in Suzuki coupling generally follows the order I > Br > Cl.[6] While chloroquinolines are less reactive than their bromo or iodo counterparts, successful coupling can be achieved with appropriate catalyst systems, often employing electron-rich and bulky phosphine ligands.[7]

This protocol provides a general starting point for the Suzuki coupling of the 4-chloroquinoline core.

Materials:

  • 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid derivative (ester or amide) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

Procedure:

  • To a reaction vessel, add the 4-chloroquinoline derivative, the boronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Key Experimental Parameters for Optimization:

ParameterCommon ChoicesRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂The choice of catalyst and ligand is critical. For less reactive chloroarenes, catalysts with bulky, electron-rich ligands (e.g., Buchwald or Herrmann-type ligands) may be necessary.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is required for the transmetalation step. The strength and solubility of the base can influence the reaction rate and yield.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, DMEA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80-120 °CHigher temperatures are often required for the coupling of chloroarenes.

Visualization of Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow Start 4-Chloroquinoline Derivative (Ester or Amide) Reagents Arylboronic Acid Pd Catalyst Base Reaction Reaction in Solvent (e.g., Dioxane/Water) Heat Start->Reaction Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product 4-Arylquinoline Derivative Characterization Characterization (NMR, MS) Product->Characterization Purification Purification (Column Chromatography) Workup->Purification Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

III. Advanced Derivatization: Bioisosteric Replacement of the Carboxylic Acid

In drug discovery, it is sometimes advantageous to replace a carboxylic acid group with a bioisostere to overcome issues with metabolic instability, poor membrane permeability, or toxicity.[8][9] Bioisosteres are functional groups with similar physicochemical properties that can elicit a similar biological response.[10]

Tetrazoles as Carboxylic Acid Bioisosteres

Tetrazoles are common bioisosteres for carboxylic acids. They are acidic, planar, and can act as hydrogen bond donors and acceptors.[11] They often confer improved metabolic stability and lipophilicity.[11]

The synthesis of a 5-substituted tetrazole from a carboxylic acid typically involves the conversion of the carboxylic acid to a nitrile, followed by a [3+2] cycloaddition with an azide source (e.g., sodium azide).

This is a multi-step synthesis that requires careful handling of potentially hazardous reagents.

  • Amide Formation: Convert the carboxylic acid to a primary amide (see Protocol 3, using ammonia or an ammonia equivalent).

  • Dehydration to Nitrile: Dehydrate the primary amide to the corresponding nitrile using a dehydrating agent (e.g., POCl₃, trifluoroacetic anhydride).

  • Tetrazole Formation: React the nitrile with an azide source (e.g., sodium azide with a Lewis acid catalyst like zinc chloride) in a suitable solvent (e.g., DMF) at elevated temperatures.

Self-Validation: The formation of the tetrazole can be confirmed by:

  • ¹H NMR: Disappearance of the carboxylic acid proton and appearance of a new set of aromatic signals if an aryl substituent is introduced.

  • ¹³C NMR: Appearance of a signal for the tetrazole carbon.

  • IR Spectroscopy: Presence of characteristic N-H and C=N stretches.

IV. Characterization of Derivatives

Thorough characterization of all synthesized derivatives is essential to confirm their identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for the structural elucidation of organic molecules. A comprehensive NMR analysis should be performed on all derivatives.[12][13]

General Protocol for NMR Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is required.

  • Transfer the solution to a clean NMR tube.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized compounds. A reverse-phase HPLC method with a C18 column and a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) is a good starting point for quinoline derivatives.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the derivatives, confirming that the desired transformation has occurred. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

V. Conclusion

The derivatization of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid offers a rich field for chemical exploration. By strategically modifying the carboxylic acid and chloro functionalities, researchers can generate a diverse library of compounds for evaluation in various applications. The protocols and principles outlined in this guide provide a solid foundation for initiating such synthetic endeavors, emphasizing the importance of rational design, careful execution, and thorough validation.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online. Available at: [Link]

  • Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

  • Carboxylic acid (bio)isosteres in drug design. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications. Available at: [Link]

  • Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing. Available at: [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed. Available at: [Link]

  • Characteristics of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Digital Commons. Available at: [Link]

  • An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Scholars Research Library. Available at: [Link]

  • Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

  • Direct amidation of carboxylic acids with tertiary amines: Amide formation over copper catalysts through C-N bond cleavage. Hong Kong Baptist University Research Repository. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. ScienceDirect. Available at: [Link]

  • 4-CHLORO-2-METHYL-3-(3-OXO-BUTYL)-QUINOLINE-6-CARBOXYLIC ACID. NextSDS. Available at: [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • 4-Chloro-3-methylphenyl quinoline-2-carboxylate. PMC. Available at: [Link]

  • Acids: Derivatization for GC Analysis. SpringerLink. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Catalytic Amination of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

Introduction: Navigating the Synthesis of Functionalized 4-Aminoquinolines The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, includ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthesis of Functionalized 4-Aminoquinolines

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including renowned antimalarial and anticancer drugs.[1] The creation of these molecules hinges on the formation of a carbon-nitrogen (C-N) bond at the C4 position of the quinoline ring. While classical methods like nucleophilic aromatic substitution (SNAr) exist, they often require harsh conditions that are incompatible with complex, functionalized substrates.[1][2]

The target molecule, 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, presents a specific and common challenge in modern drug development: the need to perform a selective transformation in the presence of a sensitive functional group. The carboxylic acid moiety is intolerant to the strong organometallic or alkoxide bases frequently used in traditional cross-coupling reactions.[3] This necessitates a catalytic system that is not only highly active for the amination of a sterically hindered, electron-rich heteroaryl chloride but also operates under conditions mild enough to preserve the integrity of the carboxylic acid.

This guide details robust, field-proven protocols centered on the Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for C-N bond formation.[4][5] We will explore the mechanistic underpinnings of the catalytic cycle, dissect the critical parameters for success with this specific substrate, and provide step-by-step protocols designed for reproducibility and high-yield synthesis.

Mechanistic Principles: The Buchwald-Hartwig Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination stems from a well-orchestrated catalytic cycle that methodically couples an aryl halide with an amine.[2][4] Understanding this cycle is paramount for rational troubleshooting and optimization. The process involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.

The Key Stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical to avoid unwanted side reactions with the substrate's carboxylic acid group.[3]

  • Reductive Elimination: This final step involves the formation of the desired C-N bond, releasing the 4-aminoquinoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Buchwald_Hartwig_Cycle cluster_reagents pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition Complex (Quinoline)Pd(II)(L)Cl pd0->ox_add + Ar-Cl amido Palladium Amido Complex (Quinoline)Pd(II)(L)NR¹R² ox_add->amido + HNR¹R² - Base-H⁺Cl⁻ amido->pd0 product 4-Aminoquinoline Product amido->product Reductive Elimination start 4-Chloroquinoline (Ar-Cl) start->ox_add amine Amine (HNR¹R²) amine->ox_add base Base base->ox_add caption Fig 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Caption: Fig 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Critical Parameters for Aminating the Target Substrate

Success with 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is contingent on the careful selection of four key components. The presence of the carboxylic acid dictates a departure from generic protocols.

ParameterStandard ChoiceRecommended for Target SubstrateRationale & Causality
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd(OAc)₂, or a G3/G4 PrecatalystPd(OAc)₂ is cost-effective and robust. Modern precatalysts (e.g., BrettPhos Pd G4) offer excellent air-stability and form the active Pd(0) species more reliably, justifying their use in challenging couplings.[6]
Ligand Xantphos, BINAPBrettPhos , RuPhos , or DavePhos The quinoline chloride is electron-rich and somewhat sterically hindered. Bulky, electron-donating biaryl monophosphine ligands are required to promote the difficult oxidative addition and accelerate the final reductive elimination step.[7][8][9]
Base NaOt-Bu, KOt-Bu, LHMDSK₃PO₄ , Cs₂CO₃ , or K₂CO₃This is the most critical choice. Strong alkoxide bases will deprotonate the carboxylic acid, potentially leading to solubility issues or unwanted side reactions. Weaker inorganic bases like potassium phosphate or cesium carbonate are strong enough to deprotonate the coordinated amine within the catalytic cycle but mild enough to leave the carboxylic acid intact.[3][6][10]
Solvent Toluene, Dioxane1,4-Dioxane, t-Amyl alcohol, or CPMEPolar aprotic solvents like dioxane are excellent for solubilizing the polar substrate and the inorganic base. tert-Amyl alcohol has also been shown to be effective, particularly with weaker bases.[6][7]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions must be run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst.

Protocol A: Optimized Protocol for Carboxylic Acid Tolerance

This protocol is specifically designed for the title compound, prioritizing the preservation of the carboxylic acid functionality using a weak inorganic base.

Materials:

  • 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 eq)

  • Amine of choice (1.2 - 1.5 eq)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 eq)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert atmosphere manifold (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 eq), finely ground K₃PO₄ (2.5 eq), Pd(OAc)₂ (0.02 eq), and RuPhos (0.04 eq).

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Reagent Addition: Add the desired amine (1.2-1.5 eq) followed by anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the starting quinoline.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Take aliquots periodically by syringe, quench with water, extract with ethyl acetate, and analyze the organic layer. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and carefully acidify to pH ~4-5 with 1 M HCl. This protonates the product's carboxylic acid and any excess amine.

    • Extract the product with a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and isopropanol (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 4-amino-2-methyl-3-propylquinoline-6-carboxylic acid.

Workflow start 1. Reagent Loading (Schlenk Flask) inert 2. Inert Atmosphere (Evacuate/Backfill x3) start->inert add 3. Add Amine & Solvent (Anhydrous Dioxane) inert->add react 4. Heat & Stir (100-110 °C, 12-24h) add->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor In-process control workup 6. Aqueous Work-up (Acidify & Extract) react->workup Upon completion monitor->react purify 7. Purification (Chromatography) workup->purify product Final Product Characterization (NMR, MS) purify->product caption Fig 2: Experimental workflow for catalytic amination.

Caption: Fig 2: Experimental workflow for catalytic amination.

Protocol B: General Screening with a Stronger Base (for comparison)

This protocol uses a traditional strong base system. It is not recommended for the carboxylic acid-containing substrate but is provided as a reference for substrates lacking base-sensitive groups. Attempting this with the title compound would likely result in deprotonation and potential salt formation, complicating the reaction and workup.

Materials:

  • Aryl Chloride (1.0 eq)

  • Amine of choice (1.2 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • Xantphos (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 eq), NaOt-Bu (1.4 eq), Pd₂(dba)₃ (0.015 eq), and Xantphos (0.03 eq). Caution: NaOt-Bu is highly hygroscopic and caustic.

  • Atmosphere Exchange: Evacuate and backfill with inert gas three times.

  • Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 eq).

  • Reaction Execution: Seal the flask and heat to 100 °C with vigorous stirring.

  • Monitoring & Work-up: Follow steps 5-7 from Protocol A, but omit the acidification step during work-up unless the product is basic. A simple aqueous quench and extraction are often sufficient.

Troubleshooting and Mechanistic Insights

  • Low Conversion: If the reaction stalls, the primary suspects are catalyst deactivation or insufficient temperature. Ensure the system is truly anaerobic. An alternative ligand, such as BrettPhos, may be more robust.[6] Increasing the temperature to 120 °C (if the solvent allows) can also improve rates.

  • Hydrodehalogenation: The formation of 2-methyl-3-propylquinoline-6-carboxylic acid (where -Cl is replaced by -H) suggests a side reaction is occurring. This can happen if the reductive elimination is slow compared to competing pathways like β-hydride elimination from the amido complex.[2] Switching to a more electron-rich and bulky ligand can often accelerate the desired reductive elimination and suppress this side product.

  • Poor Solubility: If the reaction mixture becomes a thick, intractable slurry, it may indicate that the potassium phosphate salt or the deprotonated substrate salt is not sufficiently soluble. Adding a co-solvent or switching to a more polar solvent like t-amyl alcohol could be beneficial.

Conclusion

The successful catalytic amination of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is a testament to the power and tunability of modern cross-coupling chemistry. By understanding the mechanistic demands of the reaction and recognizing the chemical liabilities of the substrate, a rational protocol can be designed. The key to success lies in pairing a highly active palladium-biarylphosphine catalyst system with a weak inorganic base, such as K₃PO₄. This combination provides a robust and high-yielding pathway to valuable 4-aminoquinoline building blocks while preserving the crucial carboxylic acid functionality, enabling their use in subsequent drug development efforts.

References

  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. ResearchGate. [Link]

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. [Link]

  • Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles. [Link]

  • Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications. [Link]

  • Switching the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles. PubMed. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. ResearchGate. [Link]

  • Cu-Catalyzed Tandem C–N and C–C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single Step. The Journal of Organic Chemistry. [Link]

  • Syntheses of New Quinoline-Containing Heterocyclic Scaffolds Using, Inter- and Intramolecular Pd-Catalyzed Amination. ResearchGate. [Link]

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. PMC. [Link]

  • Cu-Catalyzed Tandem C-N and C-C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single Step. PubMed. [Link]

  • Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. [Link]

  • Chromium-catalyzed sustainable C–C and C–N bond formation: C-alkylation and Friedländer quinoline synthesis using alcohols. Dalton Transactions. [Link]

  • Syntheses of Quinolinequinone Derivatives and related Carbocyclic Compounds. ScienceOpen. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. [Link]

  • Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. [Link]

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Method

Application Note: Process Chemistry and Scale-Up Synthesis of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic Acid (CAS 332150-03-5)

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals. Introduction & Strategic Utility 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5) is a highly functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Strategic Utility

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5) is a highly functionalized, privileged scaffold utilized extensively in the discovery of kinase inhibitors, GPCR antagonists, and anti-infective agents. The molecule presents two orthogonal handles for divergent library synthesis: a highly electrophilic C4-position primed for SN​Ar or Suzuki-Miyaura cross-coupling, and a C6-carboxylic acid ideal for amide bond formation.

This application note details a robust, scalable, and self-validating two-step synthetic route based on the classical Conrad-Limpach cyclization followed by dehydroxy-chlorination.

Mechanistic Process Chemistry: Causality Behind the Route

To ensure high purity and yield on a multi-gram to kilogram scale, the synthetic route must be carefully controlled. The process relies on two critical transformations:

Step 1: Conrad-Limpach Cyclization

The synthesis begins with the acid-catalyzed condensation of 4-aminobenzoic acid and ethyl 2-propylacetoacetate to form a Schiff base (imine-enol tautomer). The subsequent electrocyclic ring closure is the rate-determining step.

  • The Causality of Temperature & Solvent: Cyclization into the hemiketal intermediate temporarily breaks the aromaticity of the phenyl ring. This high-energy barrier requires temperatures of approximately 250 °C. We utilize Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) because its high boiling point and superior heat transfer properties drive the cyclization rapidly, preventing the thermal degradation of the product that typically occurs in solvent-free conditions .

Step 2: Dehydroxy-Chlorination via POCl3​

The resulting 4-hydroxyquinoline is converted to the target 4-chloroquinoline using phosphorus oxychloride ( POCl3​ ).

  • The Causality of Temperature Control: The reaction proceeds via an initial (O)-phosphorylated intermediate. Kinetic profiling indicates that at room temperature, the reaction stalls at this intermediate. Clean turnover to the chloroquinoline strictly requires heating to 70–90 °C. Exceeding 100 °C leads to rapid decomposition and unwanted decarboxylation of the C6-carboxylic acid . The addition of catalytic DMF forms a Vilsmeier-Haack type complex, significantly accelerating the chloride substitution .

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Progression to the next step is contingent upon meeting specific In-Process Control (IPC) criteria.

Protocol A: Synthesis of 4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic Acid
  • Condensation: In a 2 L jacketed reactor, suspend 4-aminobenzoic acid (1.0 eq, 137 g) in toluene (800 mL). Add ethyl 2-propylacetoacetate (1.1 eq, 189 g) and p -toluenesulfonic acid (0.05 eq, 8.6 g).

  • Water Removal: Reflux the mixture using a Dean-Stark trap for 4 hours. Validation Check: The reaction is complete when the theoretical volume of water (~18 mL) is collected and the mixture becomes a homogenous solution.

  • Solvent Exchange: Concentrate the mixture under reduced pressure to remove toluene.

  • Cyclization: Add Dowtherm A (500 mL) to the crude Schiff base. Heat the mixture to 245–250 °C for 2 hours.

  • Isolation: Cool the mixture to 50 °C and slowly add heptane (1 L) to precipitate the product. Filter, wash with heptane (2 × 200 mL), and dry under vacuum at 60 °C.

    • IPC Check (HPLC): Ensure Schiff base intermediate is < 2.0% (Area). If > 2.0%, resuspend in Dowtherm A and heat for an additional hour.

Protocol B: Chlorination to CAS 332150-03-5
  • Activation: In a 1 L reactor under N2​ , suspend the 4-hydroxyquinoline intermediate (100 g) in POCl3​ (300 mL, ~8 eq). Add DMF (1.5 mL) as a catalyst.

  • Reaction: Heat the mixture gradually to 80 °C. Validation Check: The heterogeneous suspension will transition to a clear, dark amber solution within 45 minutes, indicating the formation of the (O)-phosphorylated intermediate.

  • Maturation: Stir at 80 °C for 3 hours.

    • IPC Check (LC-MS): Confirm the complete disappearance of the phosphorylated intermediate ( m/z shift) and the presence of the target mass ( [M+H]+=264.1 ).

  • Quench & Workup: Cool the mixture to 20 °C. Concentrate under reduced pressure to remove ~70% of the excess POCl3​ . Carefully pour the concentrated residue into vigorously stirred ice-water (1.5 L), maintaining the internal temperature below 15 °C to prevent hydrolysis of the newly formed C-Cl bond.

  • Purification: Filter the resulting precipitate, wash with cold water until the filtrate pH > 4, and recrystallize from Ethanol/Water (3:1) to yield the pure product.

Quantitative Data & Process Parameters

Table 1: Effect of Temperature on POCl3​ Chlorination (Protocol B)

Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)Process Remarks
251215N/AN/AStalled at O-phosphorylated intermediate
508654588.5Incomplete reaction; difficult filtration
80 3 >99 92 98.8 Optimal conditions; clean turnover
1103>996882.0Decarboxylation and decomposition observed

Table 2: In-Process Control (IPC) and Final Release Specifications

ParameterAnalytical MethodSpecification LimitAction if Out of Spec (OOS)
Schiff BaseHPLC (254 nm)< 2.0% AreaExtend cyclization time by 1h at 250 °C
Phosphorylated Int.LC-MS (ESI+)Not DetectedAdd 0.5 eq POCl3​ , heat at 80 °C for 1h
Final PurityHPLC (254 nm)≥ 98.0% AreaRecrystallize from EtOH/ H2​O
Moisture ContentKarl Fischer Titration≤ 0.5% w/wExtend vacuum drying at 50 °C

Visualizing the Synthetic Workflow

The following diagram illustrates the synthetic route and the strategic downstream functionalization points of CAS 332150-03-5 for drug discovery applications.

G A 4-Aminobenzoic Acid + Ethyl 2-propylacetoacetate B Acid-Catalyzed Condensation (Schiff Base Intermediate) A->B C Conrad-Limpach Cyclization (Dowtherm A, 250°C) B->C Heat D 4-Hydroxy-2-methyl-3-propyl quinoline-6-carboxylic acid C->D -H2O, -EtOH E Dehydroxy-Chlorination (POCl3, DMF cat., 70-90°C) D->E F CAS 332150-03-5 (Target Intermediate) E->F Quench & Isolate G C4 Position: SNAr / Suzuki Coupling F->G H C6 Position: Amide Bond Formation F->H

Figure 1: Synthetic workflow and downstream functionalization of CAS 332150-03-5.

Downstream Industrial Applications

Once synthesized, CAS 332150-03-5 serves as a versatile hub for library generation:

  • C4-Functionalization: The 4-chloro group is highly reactive toward nucleophilic aromatic substitution ( SN​Ar ) with primary/secondary aliphatic amines (e.g., heating in NMP at 120 °C). Alternatively, it undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids using Pd(dppf)Cl2​ and K2​CO3​ in dioxane/water.

  • C6-Functionalization: The carboxylic acid can be coupled with various anilines or aliphatic amines using standard peptide coupling reagents (e.g., HATU, DIPEA, DMF) to generate targeted receptor antagonists.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. Available at:[Link]

  • Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). Survey of solvents for the Conrad-Limpach synthesis of 4-hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. Available at:[Link]

  • Wang, H., Wen, K., Wang, L., Xiang, Y., Xu, X., Shen, Y., & Sun, Z. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Recrystallization of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid. This document p...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification and recrystallization of this compound. The methodologies described herein are grounded in established chemical principles and practical laboratory experience.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it is crucial to understand the structural and chemical properties of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid. Its structure consists of a substituted quinoline core, which is largely nonpolar, and a polar carboxylic acid group. This amphiphilic nature dictates its solubility characteristics and informs the selection of appropriate purification techniques.

Molecular Structure:

Key Features Influencing Purification:

  • Carboxylic Acid Group: This functional group allows for pH-dependent solubility. The molecule will be significantly more soluble in basic aqueous solutions due to the formation of the carboxylate salt.[1] Conversely, in acidic to neutral conditions, it will be in its less soluble protonated form.

  • Quinoline Core and Alkyl Substituents: The aromatic quinoline ring system and the methyl and propyl groups contribute to the molecule's lipophilicity, favoring solubility in organic solvents.

  • Purity: Commercially available starting materials may have a purity of 95% or higher.[2]

II. Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on selecting the appropriate solvent system and controlling the crystallization conditions.

Frequently Asked Questions (FAQs) - Recrystallization

Q1: My compound is not dissolving in any single solvent I've tried. What should I do?

A1: When a single solvent proves ineffective, a binary solvent system is the recommended approach.[3] This involves using a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

  • Recommended "Good" Solvents: Based on the structure, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are likely to be effective at dissolving the compound, especially with gentle heating. Alcohols such as ethanol or methanol could also serve as "good" solvents.

  • Recommended "Poor" Solvents (Anti-solvents): Water is a primary candidate for an anti-solvent, particularly when the compound is dissolved in a water-miscible organic solvent like ethanol or DMF.[4] Hexane or toluene can be used as anti-solvents when the "good" solvent is a more nonpolar organic solvent.[5]

Protocol for Binary Solvent Recrystallization:

  • Dissolve the crude 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid in a minimal amount of the "good" solvent at an elevated temperature.

  • While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (this is the point of saturation).[3][5]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.[3]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal yield.[5]

  • Collect the crystals by vacuum filtration.

Q2: My compound "oils out" instead of crystallizing. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[3][6] This is often due to a high concentration of the solute or too rapid cooling.

  • Slower Cooling: Allow the hot solution to cool to room temperature on the benchtop before transferring it to an ice bath. This gradual temperature change encourages the formation of an ordered crystal lattice.[6]

  • Dilution: The concentration of your compound in the hot solvent may be too high. Try adding more of the "good" solvent to the hot solution before cooling.[3][6]

  • Solvent System Modification: The chosen solvent system may not be ideal. Experiment with different solvent combinations. For instance, if you are using an ethanol/water system, try a DMF/water or an ethyl acetate/hexane system.

Q3: No crystals are forming, even after the solution has cooled. What are the next steps?

A3: A supersaturated solution may have formed, which requires nucleation to be initiated.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution.[6][7] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of the pure compound, add a single "seed" crystal to the supersaturated solution to induce crystallization.[7]

  • Solvent Evaporation: If the solution is not sufficiently saturated, you can partially evaporate the solvent by gently heating the solution or by leaving it loosely covered in a fume hood to allow for slow evaporation.[5][8]

  • Ultrasonication: Briefly placing the flask in an ultrasonic bath can sometimes induce nucleation.[6]

Q4: The purity of my recrystallized product has not significantly improved. What could be the issue?

A4: If recrystallization fails to improve purity, it is likely that the impurities have similar solubility properties to your target compound in the chosen solvent.

  • Alternative Solvent Systems: A different solvent or solvent mixture is necessary to better differentiate the solubilities of your compound and the impurities.[6]

  • Incomplete Dissolution: Ensure that all of the crude material, except for any insoluble impurities, is completely dissolved at the higher temperature.[6] If insoluble impurities are present, a hot filtration step is required.[3]

  • Adsorbent Treatment: For colored impurities, consider treating the hot solution with a small amount of activated carbon before filtration.[3] The activated carbon can adsorb the colored compounds.

III. Advanced Purification and Purity Assessment

For challenging purifications or when very high purity is required, other techniques and analytical methods should be employed.

Alternative Purification Techniques
  • Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids.

    • Dissolve the crude compound in an organic solvent like dichloromethane or ethyl acetate.

    • Extract the organic layer with an aqueous basic solution (e.g., 1M sodium hydroxide or sodium bicarbonate). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or basic impurities.

    • Acidify the aqueous layer with a strong acid (e.g., 1M hydrochloric acid) to a pH of 5-6 to precipitate the purified carboxylic acid.[1]

    • Collect the precipitate by filtration, wash with cold water, and dry.

Assessing Purity

It is essential to verify the purity of the final product. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and precise method for determining the purity of quinoline derivatives.[9][10] A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable for confirming the chemical structure and assessing the purity of the compound.[9] The presence of impurity peaks can be readily identified.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[11]

IV. Experimental Workflow Visualizations

Single-Solvent Recrystallization Workflow

G start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities present) dissolve->hot_filter cool Slowly Cool to Room Temperature dissolve->cool No hot_filter->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A flowchart illustrating the steps for a single-solvent recrystallization.

Troubleshooting Crystal Formation

G start No Crystals Formed scratch Scratch Inner Surface of Flask start->scratch seed Add a Seed Crystal start->seed concentrate Concentrate Solution (Evaporate Solvent) start->concentrate ultrasonicate Apply Ultrasonication start->ultrasonicate success Crystals Form scratch->success seed->success concentrate->success ultrasonicate->success

Sources

Optimization

Technical Support Center: Mitigating Thermal Degradation of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering thermal degradation of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid during chemical rea...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering thermal degradation of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid during chemical reactions. As a specialized quinoline derivative, its stability is paramount for successful synthetic outcomes. This document offers troubleshooting strategies and preventative measures grounded in established chemical principles to ensure the integrity of your target molecule.

Understanding the Challenge: The Instability of Quinolines

Quinoline carboxylic acids, while valuable synthons, can be susceptible to thermal degradation, primarily through decarboxylation—the loss of the carboxylic acid group as carbon dioxide (CO₂).[1] This unwanted side reaction not only reduces the yield of the desired product but also introduces impurities that can complicate purification processes. The stability of the quinoline ring itself can also be compromised under harsh conditions.

The thermal decomposition of carboxylic acids is influenced by several factors, including temperature, pH, solvent, and the presence of catalysts.[2][3] For aromatic carboxylic acids like our target molecule, elevated temperatures are a significant driver for decarboxylation.[3] The electron-withdrawing nature of the quinoline ring system can further influence the lability of the carboxylic acid group.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered during reactions with 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid in a practical, question-and-answer format.

Question 1: I'm observing a significant amount of a byproduct that lacks the carboxylic acid group. What is happening and how can I prevent it?

Answer: You are likely observing the product of thermal decarboxylation. This occurs when the molecule expels CO₂ upon heating, leading to the formation of 4-chloro-2-methyl-3-propylquinoline. To mitigate this, a multi-faceted approach focusing on reaction conditions is necessary.

Core Strategy: Temperature Control

High temperatures provide the activation energy for the C-C bond cleavage required for decarboxylation.[2] Many decarboxylation reactions are intentionally performed at temperatures above 100°C.[4] Therefore, maintaining the lowest possible reaction temperature is the most critical step.

  • Recommendation: Aim to keep your reaction temperature at or below room temperature if the reaction kinetics allow. For sluggish reactions, a modest increase to 40-50°C should be approached with caution and careful monitoring.[2][5]

Visualizing the Degradation Pathway

G Reactant 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid TransitionState Transition State Reactant->TransitionState Heat (Δ) Product 4-Chloro-2-methyl-3-propylquinoline TransitionState->Product CO2 CO₂ TransitionState->CO2 caption Figure 1: Thermal Decarboxylation Pathway.

Caption: Figure 1: Thermal Decarboxylation Pathway.

Question 2: My reaction requires basic conditions, and I'm still seeing decarboxylation even at lower temperatures. What's the issue?

Answer: Strongly basic conditions can also promote decarboxylation.[2] The carboxylate anion formed under basic conditions can be prone to decomposition.[6] The choice of base is therefore crucial.

  • Recommendation: Opt for a mild, non-nucleophilic, and sterically hindered base such as N,N-Diisopropylethylamine (DIPEA).[4] This minimizes harsh basic conditions that could facilitate the removal of the carboxyl group.

Question 3: Could my choice of solvent be contributing to the degradation of my compound?

Answer: Yes, the solvent plays a significant role in the stability of the reaction. Protic solvents, especially in the presence of acids or bases, can facilitate proton transfer steps that may be involved in the decarboxylation mechanism.[4]

  • Recommendation: Employ aprotic solvents to minimize proton transfer.[4] Suitable options include:

    • Acetonitrile (ACN)

    • Dichloromethane (DCM)

    • Tetrahydrofuran (THF)

    • N,N-Dimethylformamide (DMF) - Use with caution, as higher boiling points can tempt overheating.

The solubility of carboxylic acids varies with the solvent. Lower molecular weight carboxylic acids are generally soluble in water, while higher molecular weight ones are more soluble in alcohols.[7] They are also highly soluble in non-polar solvents.[7]

Question 4: I'm performing an amidation reaction. Are there specific coupling reagents that are better suited to prevent thermal degradation?

Answer: Absolutely. The choice of coupling reagent and the activation procedure are critical. Standard coupling agents like EDC/HOBt are effective, but the reaction conditions must be carefully controlled.

  • Recommendation: Utilize a modern coupling agent system known for high efficiency under mild conditions. A combination of HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA is an excellent choice.[4] Boron-based reagents have also emerged as effective catalysts for direct amidation under mild conditions.[8][9]

Experimental Protocol: Optimized Amidation to Minimize Degradation

This protocol provides a step-by-step method for the amidation of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, incorporating the principles discussed above.

Materials:

  • 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous aprotic solvent (e.g., DCM or ACN)

Procedure:

  • Initial Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid in the anhydrous solvent.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to minimize the risk of decarboxylation.[4]

  • Activation: Add HATU and DIPEA to the cooled solution. Stir for 15-20 minutes at 0°C to allow for the formation of the activated ester.[4]

  • Nucleophilic Addition: Slowly add the amine to the reaction mixture, ensuring the temperature remains at 0°C.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0°C and then slowly warm to room temperature over 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for completion and the formation of any decarboxylated byproduct.[4]

  • Workup: Once the reaction is complete, quench it with a mild aqueous wash (e.g., saturated ammonium chloride solution). Extract the product with an appropriate organic solvent. Dry the organic layer and concentrate under reduced pressure at a low temperature.[4]

  • Purification: Purify the crude product using column chromatography to isolate the desired amide.[4]

Workflow Visualization

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Workup Dissolve Dissolve Quinoline Carboxylic Acid in Anhydrous Aprotic Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Dissolve->Inert Cool Cool to 0°C Inert->Cool Activate Add HATU and DIPEA (Stir 15-20 min at 0°C) Cool->Activate AddAmine Slowly Add Amine at 0°C Activate->AddAmine Warm Allow to Warm to Room Temp (2-4 hours) AddAmine->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Quench Quench with aq. NH₄Cl Monitor->Quench If complete Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate (Low Temperature) Extract->Dry Purify Purify by Column Chromatography Dry->Purify caption Figure 2: Optimized Amidation Workflow.

Caption: Figure 2: Optimized Amidation Workflow.

Frequently Asked Questions (FAQs)

Q1: At what temperature does significant thermal degradation of quinoline carboxylic acids typically occur? A1: While specific data for 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is not readily available, many decarboxylation reactions are conducted at temperatures exceeding 100°C, with some in the 200-300°C range.[4] Therefore, maintaining reaction temperatures as low as possible is a key preventative strategy.

Q2: Are there any alternative synthetic strategies to avoid handling the potentially unstable carboxylic acid directly in the final step? A2: Yes. One strategy is to introduce the carboxylic acid functionality at an earlier, less thermally sensitive stage of the synthesis. Alternatively, a protected form of the carboxylic acid, such as an ester, could be carried through the synthesis and then deprotected under mild conditions in the final step. Esterification can be achieved using various methods, including reaction with alcohols in the presence of an acid catalyst.

Q3: Can I use a microwave reactor to speed up my reaction? A3: While microwave synthesis can be a powerful tool for accelerating reactions, it should be used with extreme caution in this case. The rapid and efficient heating provided by a microwave can easily lead to localized overheating and promote thermal degradation. If you choose to use a microwave reactor, it is imperative to use a vessel with accurate internal temperature monitoring and to set a strict maximum temperature limit well below the suspected decomposition temperature of your compound.

Q4: How can I confirm that the byproduct I am seeing is indeed the decarboxylated product? A4: The most definitive way to identify the byproduct is through standard analytical techniques. Mass spectrometry (MS) will show a molecular ion peak corresponding to the mass of the parent molecule minus the mass of CO₂ (44 g/mol ). Nuclear Magnetic Resonance (NMR) spectroscopy will show the absence of the carboxylic acid proton signal and may show shifts in the aromatic protons' signals due to the change in the electronic environment of the quinoline ring.

Summary of Key Parameters for Minimizing Degradation

ParameterRecommendationRationale
Temperature Maintain at or below room temperature (0-25°C).To avoid providing the activation energy for decarboxylation.[2]
Base Use a mild, sterically hindered base (e.g., DIPEA).To prevent harsh basic conditions that can promote decarboxylation.[4]
Solvent Employ aprotic solvents (e.g., DCM, ACN, THF).To minimize proton transfer that can facilitate decarboxylation.[4]
Coupling Reagents Utilize modern, efficient reagents (e.g., HATU).To enable reaction completion under mild conditions.[4]
Reaction Time Monitor closely and stop the reaction upon completion.To prevent prolonged exposure to potentially destabilizing conditions.

By carefully controlling these parameters, you can significantly reduce the thermal degradation of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid and improve the overall efficiency and success of your synthetic endeavors.

References

  • Gokhale, R. S., et al. (2009). A mechanistic analysis of the increase in the thermal stability of proteins in aqueous carboxylic acid salt solutions. Protein Science, 18(6), 1159-1171. Available at: [Link]

  • Hayani, M., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revue Marocaine de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(1), 1342-1347. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b) Oxidative... Retrieved from [Link]

  • Organic Chemistry. (2021, November 3). Doebner Quinoline Synthesis Mechanism. YouTube. Available at: [Link]

  • Britt, P. F., et al. (2000). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 14(5), 950-958. Available at: [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Tunoori, A. R., et al. (2009). Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry, 74(22), 8854-8857. Available at: [Link]

  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process? Retrieved from [Link]

  • Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2132-2135. Available at: [Link]

  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1681. Available at: [Link]

  • Catalytic Amidation. (n.d.). Retrieved from [Link]

  • Scilit. (2015, September 10). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]

  • Chemistry Steps. (2024, January 18). Decarboxylation. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Investigation of Thermal Properties of Carboxylates with Various Structures. Retrieved from [Link]

  • Semantic Scholar. (2023, April 11). Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer. Retrieved from [Link]

  • Bavisotto, R., et al. (2019). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 21(34), 18742-18751. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-3-methylphenyl quinoline-2-carboxylate. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
  • MDPI. (2023, June 11). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from [Link]

  • INIS-IAEA. (n.d.). RADIOLYTIC DEGRADATION OF HERBICIDE 4-CHLORO-2-METHYLPHENOXYACETIC ACID BY GAMMA RADIATION FOR ENVIRONMENTAL PROTECTION. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-Оґ inhibitors, cytotoxic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and thermal degradation kinetics of Co(II), Ni(II), Cd(II), Zn(II), Pd(II), Rh(III) and Ru(III) complexes with methylquinolino[3,2-b] benzodiazepine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyl-3-propylquinoline-6-carbox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid. This document provides in-depth, field-proven insights to help you navigate the complexities of nucleophilic aromatic substitution (SNAr) on this substrate. Our goal is to move beyond simple protocols and empower you with the causal understanding needed to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding substitution reactions on this quinoline scaffold.

Q1: What is the principal mechanism for substituting the 4-chloro group on this molecule?

A1: The primary pathway for substitution at the 4-position of the quinoline ring is a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] The reaction is facilitated by the inherent electron-deficient nature of the pyridine ring within the quinoline system, which activates the C4 position for nucleophilic attack.[2][3] The presence of the electron-withdrawing carboxylic acid group at the C6 position further enhances this effect, making the ring more susceptible to attack by a nucleophile.[4][5]

Q2: My starting material, 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, seems poorly soluble. How does this impact the reaction?

A2: Poor solubility of either the quinoline substrate or the nucleophile is a common hurdle that can lead to low or no product yield.[6] It is critical to select a solvent system in which all reactants have adequate solubility at the reaction temperature. For heterogeneous reactions, ensure vigorous stirring to maximize the interfacial area between reactants.[6]

Q3: Is a base always necessary for this reaction?

A3: Yes, a base is almost always required, especially when using amine nucleophiles. Its primary role is to neutralize the HCl that is generated as a byproduct of the substitution. Failure to scavenge this acid can lead to the protonation of the nucleophile (rendering it non-nucleophilic) or the quinoline nitrogen, which can deactivate the substrate. The choice of base is critical and depends on the nucleophile's sensitivity and the reaction conditions.[7]

Q4: Can I use microwave irradiation to speed up the reaction?

A4: Absolutely. Microwave-assisted synthesis is a well-established method for accelerating SNAr reactions on chloroquinolines, often leading to significantly shorter reaction times and improved yields compared to conventional heating.[2][8]

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving specific experimental issues.

Problem 1: Low or No Product Yield

Low conversion is the most frequent challenge. A systematic evaluation of reaction parameters is the key to identifying the root cause.

Possible Cause 1: Insufficiently Reactive Nucleophile

  • The "Why": The nucleophilicity of your chosen reagent is paramount. Sterically hindered amines or weakly nucleophilic anilines may require more forcing conditions to react efficiently.[2]

  • Troubleshooting Steps:

    • Increase Temperature: Raising the temperature provides the necessary activation energy. However, be cautious, as higher temperatures can also promote side reactions.[9] A stepwise increase of 10-20 °C is recommended.

    • Use a Stronger Base: A stronger base can deprotonate a weakly acidic nucleophile, increasing its nucleophilicity. For example, switching from K₂CO₃ to a stronger base like NaH or NaOtBu could be effective, but compatibility must be checked.[6]

    • Consider Catalysis: For challenging nucleophiles, particularly anilines, the use of a palladium-based catalyst (e.g., in a Buchwald-Hartwig amination) can be a powerful alternative to the SNAr pathway.[8]

Possible Cause 2: Inappropriate Solvent Choice

  • The "Why": The solvent plays a critical role in an SNAr reaction. Polar aprotic solvents are generally preferred because they can dissolve the reactants without strongly solvating (and thus deactivating) the nucleophile through hydrogen bonding.[10][11] Polar protic solvents can "cage" the nucleophile, hindering its ability to attack the electrophilic ring.[12]

  • Troubleshooting Steps:

    • Switch to a High-Boiling Polar Aprotic Solvent: If your reaction is stalling in a solvent like THF or Acetonitrile, consider switching to DMSO, DMF, or NMP. Their higher boiling points allow for a greater temperature range, and they are excellent at solvating a wide range of reactants.[13]

    • Ensure Anhydrous Conditions: The presence of water can lead to the hydrolysis of your starting material to the corresponding 4-hydroxyquinoline, a common side product.[2] Always use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Troubleshooting Workflow Diagram

G start Low or No Yield Observed check_sm Is Starting Material (SM) Completely Consumed? (TLC/LCMS) start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM Consumed, No Product check_sm->sm_gone Yes reactivity_issue Potential Reactivity Issue sm_present->reactivity_issue degradation_issue Potential Degradation Issue sm_gone->degradation_issue increase_temp Increase Temperature (e.g., 80°C -> 100°C) reactivity_issue->increase_temp Solution 1 change_solvent Switch to Higher-Boiling Polar Aprotic Solvent (DMF, DMSO) reactivity_issue->change_solvent Solution 2 stronger_base Use Stronger Base (e.g., K2CO3 -> NaH) reactivity_issue->stronger_base Solution 3 check_hydrolysis Check for 4-Hydroxyquinoline Side Product (LCMS) degradation_issue->check_hydrolysis run_anhydrous Ensure Strictly Anhydrous Conditions & Inert Atmosphere check_hydrolysis->run_anhydrous Hydrolysis Detected lower_temp Lower Reaction Temperature to Reduce Decomposition check_hydrolysis->lower_temp No Hydrolysis, Check Stability

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

Problem 2: Formation of Side Products

Identifying byproducts is crucial for refining your reaction conditions.

Side Product 1: 4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid

  • Cause: Hydrolysis of the 4-chloro starting material by trace amounts of water, often exacerbated by high temperatures.[2]

  • Solution:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents.

    • Run the reaction under a dry, inert atmosphere (N₂ or Ar).

    • If using a hydroxide source as the nucleophile, be aware this will be the intended product.

Side Product 2: Dimerization or Bis-substitution

  • Cause: This occurs when using a nucleophile with two reactive sites (e.g., a diamine). One molecule of the nucleophile can react with two molecules of the quinoline.

  • Solution:

    • Use a large excess of the nucleophile (e.g., 5-10 equivalents). This statistically favors the mono-substitution product.[2]

    • Consider using a protecting group strategy if excess nucleophile is not feasible or desirable.

Quantitative Data Summary Tables

For effective optimization, understanding the properties of your reagents is key.

Table 1: Comparison of Solvents for SNAr Reactions

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Suitability Notes
DMSO Polar Aprotic18947Excellent; dissolves many substrates, high temp range.[13]
DMF Polar Aprotic15337Very good; common choice, but can decompose at high temps.
NMP Polar Aprotic20232Excellent for high-temp reactions; good solvency.
Acetonitrile Polar Aprotic8237Good for lower temp reactions; less effective for stubborn substrates.
Ethanol Polar Protic7824Generally poor choice; can solvate nucleophile and act as a competing nucleophile.[12]
Water Polar Protic10080Not recommended unless it is the nucleophile; promotes hydrolysis.[2]

Table 2: Selection of Bases for the SNAr Reaction

BaseTypepKₐH (Conjugate Acid)Use Case & Compatibility
K₂CO₃ / Cs₂CO₃ Inorganic~10.3Mild, inexpensive, and broadly compatible. Good starting point.
Triethylamine (TEA) Organic~10.8Soluble in organic solvents; can be difficult to remove if not volatile enough.
DIPEA Organic~11Sterically hindered, less likely to act as a nucleophile itself.
NaH Inorganic Hydride~36Very strong, non-nucleophilic base. Use with caution; requires strictly anhydrous conditions.
NaOtBu / KOtBu Alkoxide~19Strong, sterically hindered base. Effective but can promote elimination in other systems.

General Mechanism & Experimental Protocol

The SNAr Mechanism on the Quinoline Core

The substitution proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon at the 4-position, breaking the aromaticity of the pyridine ring and forming a negatively charged intermediate known as a Meisenheimer complex.[14][15]

  • Stabilization & Leaving Group Elimination: This intermediate is resonance-stabilized, with the negative charge delocalized over the quinoline ring system, importantly involving the ring nitrogen and the 6-carboxylic acid group.[14][16] Aromaticity is restored by the expulsion of the chloride leaving group.

G cluster_reaction S_NAr Pathway start Start: Quinoline + Nucleophile step1 Step 1: Nucleophilic Attack start->step1 intermediate Meisenheimer Complex (Resonance Stabilized) step2 Step 2: Elimination of Cl⁻ (Restore Aromaticity) intermediate->step2 product Final Product step1->intermediate step2->product

Caption: The two-step Addition-Elimination SNAr mechanism.

Reference Protocol: Amination with a Primary Amine

This protocol provides a robust starting point for optimization.

Reagents & Equipment:

  • 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 eq)

  • Primary Amine (e.g., Benzylamine) (1.2 - 2.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with stir bar, condenser, and nitrogen/argon inlet

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography supplies)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent & Reagents: Add anhydrous DMF via syringe, sufficient to create a stirrable slurry (approx. 0.1 M concentration). Add the primary amine (1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into water and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Note: The carboxylic acid may cause the product to have some water solubility. Acidifying the aqueous layer and re-extracting may be necessary if the product is not found in the organic layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[17]

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • El-Sayed, M. A. et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. BenchChem.
  • Barlin, G. B. et al. (1986). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • Sánchez, M. V. et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution of 4,7-Dichloroquinoline. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Romero, D., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

  • Püskens, L. et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. Available at: [Link]

  • Tanimori, S. et al. (2021). Directed nucleophilic aromatic substitution reaction. ChemRxiv. Available at: [Link]

  • de Oliveira, R. B. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]

  • Raut, B. (2020). Reactivity of Quinoline. YouTube. Available at: [Link]

  • LibreTexts. 9.2. Common nucleophilic substitution reactions. LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

  • Yue, D. et al. (2005). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Arkivoc. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Available at: [Link]

  • Abdel-Ghaffar, H. M. et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ResearchGate. Available at: [Link]

  • Neumann, W. et al. (1996). US Patent 5492875A - Catalyst for nucleophilic aromatic substitutions. Google Patents.
  • University of Wisconsin-Madison. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). Department of Chemistry. Available at: [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2. Organic Chemistry I. Available at: [Link]

  • Ashenhurst, J. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. Master Organic Chemistry. Available at: [Link]

  • NextSDS. 4-CHLORO-2-METHYL-3-(3-OXO-BUTYL)-QUINOLINE-6-CARBOXYLIC ACID. NextSDS. Available at: [Link]

  • University of Illinois. Summary of Solvent Effects on Nucleophilic Substitution Reactions. University of Illinois. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Li, J. et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Available at: [Link]

  • Li, J. et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Available at: [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Google Patents. (2011). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride. Google Patents.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in CAS 332150-03-5

Welcome to the advanced technical support guide for CAS 332150-03-5 (4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid). This scaffold is a critical intermediate in the synthesis of antiparasitic and antimalarial age...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for CAS 332150-03-5 (4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid). This scaffold is a critical intermediate in the synthesis of antiparasitic and antimalarial agents, such as ELQ-300 analogs [1].

Synthesizing this heavily substituted quinoline typically relies on a Conrad-Limpach cyclization followed by phosphorus oxychloride ( POCl3​ ) mediated chlorination. Due to the harsh thermal and chemical conditions required, commercial batches frequently suffer from specific structurally related impurities. This guide provides the mechanistic causality behind these impurities and self-validating protocols to eliminate them.

Workflow SM 4-Aminobenzoic Acid + β-Keto Ester CL Conrad-Limpach Cyclization (250°C, Dowtherm A) SM->CL HQ 4-Hydroxyquinoline Intermediate CL->HQ ImpB Impurity B: Decarboxylated (Thermal Degradation) CL->ImpB Excess Heat POCl3 Chlorination (POCl3, Reflux) HQ->POCl3 Target CAS 332150-03-5 Target Product POCl3->Target ImpA Impurity A: Des-chloro (Incomplete Chlorination) POCl3->ImpA Moisture/Poor Kinetics ImpC Impurity C: Esterified (Alcohol Quench) POCl3->ImpC EtOH Workup

Synthetic workflow and impurity generation pathways for CAS 332150-03-5.

Quantitative Impurity Profile

To effectively troubleshoot your batch, you must first identify the contaminant. Below is a summary of the most common impurities found in commercial batches, their mass spectrometric signatures, and typical regulatory limits for downstream API synthesis.

Impurity DesignationStructural IdentityExact Mass (m/z, [M+H]+)Mass Δ (Da)Origin StageRecommended Limit
Target Product 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid264.7N/AN/A> 98.0% (Target)
Impurity A 4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid246.3-18.4Chlorination< 0.5%
Impurity B 4-Chloro-2-methyl-3-propylquinoline220.7-44.0Cyclization< 0.1%
Impurity C Ethyl 4-chloro-2-methyl-3-propylquinoline-6-carboxylate292.8+28.1Workup/Quench< 0.5%
Impurity D Inorganic Phosphates / Sulfated AshN/AN/AWorkup/Quench< 0.1% (w/w)

Troubleshooting Q&A: Mechanistic Causality

Q1: Why does my batch contain a persistent 246.3 m/z (M-18.4) impurity, and how do I resolve it?

The Causality: This is the des-chloro precursor (Impurity A). The chlorination of 4-hydroxyquinolines with POCl3​ requires the substrate to be in its enol form to attack the electrophilic phosphorus, forming a phosphorodichloridate intermediate. However, 4-hydroxyquinolines exist in a tautomeric equilibrium heavily favoring the highly stable 4-quinolone (keto) form[4]. If trace moisture is present in the reactor, POCl3​ rapidly hydrolyzes into HCl and phosphoric acid [3]. This not only consumes the reagent but alters the dielectric constant of the medium, stabilizing the unreactive keto-tautomer and stalling the reaction kinetics. The Solution: Ensure strictly anhydrous conditions. Add a catalytic amount of N,N -Dimethylformamide (DMF) to generate a highly electrophilic Vilsmeier-Haack type intermediate, which bypasses the tautomeric energy barrier and forces the chlorination to completion [5].

Q2: LC-MS shows a +28 Da mass shift (Impurity C) in the final product. Where is this coming from?

The Causality: This is an ethyl ester derivative of your target carboxylic acid. During the POCl3​ reflux, the 6-carboxylic acid group is transiently converted into an acyl chloride. If you use ethanol or methanol to quench the excess POCl3​ , or if you attempt an alcoholic recrystallization before the acyl chloride has been fully hydrolyzed back to the acid, the alcohol will rapidly attack the acyl chloride, forming the ester. The Solution: Strictly avoid alcohols during the quench phase. Quench the reaction mixture by slow addition into vigorously stirred ice-water to ensure the acyl chloride hydrolyzes back to the free carboxylic acid.

Q3: How do I prevent the formation of the decarboxylated byproduct (Impurity B)?

The Causality: The Conrad-Limpach electrocyclic ring closure requires high activation energy, typically achieved by heating the Schiff base in Dowtherm A or diphenyl ether at ~250°C [2]. However, the 6-carboxylic acid moiety on the electron-rich quinoline ring is highly susceptible to thermal decarboxylation (loss of CO2​ , -44 Da) at temperatures exceeding 240°C. The Solution: Lower the cyclization temperature to 225–230°C and extend the reaction time. Alternatively, utilize a lower-boiling point solvent like 1,2,4-trichlorobenzene (b.p. 214°C) to cap the maximum thermal stress applied to the molecule[2].

LogicTree Start LC-MS/HPLC Analysis of Crude Batch M263 m/z 264.7 Target Product Start->M263 Pass M245 m/z 246.3 (Δ -18.4) Des-chloro Impurity Start->M245 Fail M219 m/z 220.7 (Δ -44.0) Decarboxylated Impurity Start->M219 Fail M291 m/z 292.8 (Δ +28.1) Esterified Impurity Start->M291 Fail Act245 Action: Add cat. DMF & exclude moisture M245->Act245 Act219 Action: Lower cyclization temp to <230°C M219->Act219 Act291 Action: Use strictly aqueous quench (No EtOH) M291->Act291

LC-MS troubleshooting logic tree for identifying and resolving batch impurities.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs) to guarantee the absence of the aforementioned impurities.

Protocol A: Optimized Conrad-Limpach Cyclization (Mitigating Impurity B)

Objective: Synthesize the 4-hydroxyquinoline precursor without inducing thermal decarboxylation.

  • Preparation: Suspend the pre-formed enamine intermediate (derived from 4-aminobenzoic acid and ethyl 2-acetylpentanoate) in 1,2,4-trichlorobenzene (10 volumes).

  • Thermal Cyclization: Heat the reactor to 214°C (reflux) under a continuous sweep of dry nitrogen to remove the ethanol byproduct, driving the equilibrium forward.

  • Causality Checkpoint: By capping the temperature at 214°C (the boiling point of the solvent), we mathematically eliminate the risk of exceeding the 240°C threshold where decarboxylation kinetics outpace cyclization kinetics.

  • Self-Validation (IPC 1): After 4 hours, pull a 0.1 mL aliquot, dilute in 1 mL acetonitrile, and analyze via UPLC. The reaction is deemed complete when the enamine starting material is < 1.0%. If decarboxylation (m/z 202.7 for the hydroxy intermediate) is detected at > 0.1%, reduce heat immediately.

  • Isolation: Cool the mixture to 0°C. The 4-hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid will precipitate. Filter and wash with cold hexanes to remove the high-boiling solvent.

Protocol B: High-Conversion Chlorination & Aqueous Quench (Mitigating Impurities A, C, & D)

Objective: Convert the 4-hydroxyquinoline to CAS 332150-03-5 while preventing esterification and phosphate trapping.

  • Reagent Charging: Charge the dry 4-hydroxyquinoline intermediate into a rigorously dried, argon-purged reactor. Add POCl3​ (5.0 equivalents).

  • Catalytic Activation: Add DMF (0.1 equivalents). Mechanistic note: DMF reacts with POCl3​ to form the Vilsmeier reagent, which acts as a highly reactive chlorine shuttle, ensuring complete conversion of the stubborn keto-tautomer.

  • Reflux: Heat the mixture to 105°C for 3 hours.

  • Self-Validation (IPC 2): Pull a 50 µL aliquot, quench in 1 mL cold water (NOT methanol), and run LC-MS. Proceed to workup only when the des-chloro Impurity A (m/z 246.3) is < 0.5%.

  • Aqueous Quench (Critical Step): Cool the reactor to 20°C. Concentrate the mixture under vacuum to remove 70% of the unreacted POCl3​ . Slowly drip the remaining viscous residue into a secondary reactor containing vigorously stirred ice-water (0-5°C). Do not use any alcohols.

  • Hydrolysis Hold: Stir the aqueous suspension for 2 hours at room temperature. Causality: This hold time ensures any transient 6-acyl chloride is fully hydrolyzed back to the 6-carboxylic acid, preventing Impurity C.

  • Isolation: Adjust the pH to 4.0 using 2M NaOH to precipitate the zwitterionic target product. Filter, wash thoroughly with water (to remove phosphate salts, mitigating Impurity D), and dry under vacuum at 50°C.

References

  • New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones Organic Process Research & Development - ACS Publications[Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones PMC - National Institutes of Health[Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19) ResearchGate - Phosphorus, Sulfur, and Silicon and the Related Elements[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine MDPI - Molecules[Link]

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the analysis of 4-Chloro-2-methyl-3-propylquinolin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the analysis of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid .

This highly functionalized intermediate presents a unique set of challenges due to its amphoteric nature—combining a basic quinoline nitrogen with an acidic carboxylic acid—and its highly lipophilic substituents (chloro, methyl, and propyl groups). This guide bypasses generic advice to focus purely on the causality behind experimental choices, providing you with self-validating protocols to ensure scientific integrity in your drug development workflows.

Part 1: Frequently Asked Questions (FAQs) - Method Development

Q1: Why does 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid exhibit severe peak tailing or split peaks under standard water/acetonitrile gradients? The Causality: This compound is a zwitterion at physiological and mildly acidic pH. The quinoline nitrogen has a pKa of approximately 4.5–5.0, while the carboxylic acid has a pKa of roughly 4.0. If you use an unbuffered mobile phase (like pure water/acetonitrile), the local pH on the column fluctuates near the compound's isoelectric point. This causes the molecule to exist in multiple ionization states simultaneously, leading to peak splitting. Furthermore, the protonated basic nitrogen strongly interacts with residual, unreacted silanol groups (Si-O⁻) on the silica support, causing severe peak tailing. The Solution: You must force the molecule into a single ionization state. We recommend buffering the mobile phase to pH 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA). At pH 2.5, the carboxylic acid is fully protonated (neutral), and the quinoline nitrogen is fully protonated (cationic). TFA also acts as an ion-pairing reagent, shielding the cationic nitrogen from residual silanols [1].

Q2: Which stationary phase provides the best selectivity for separating this compound from its des-chloro and regioisomeric impurities? The Causality: While a fully end-capped C18 column is the industry standard starting point, it relies solely on hydrophobic dispersion forces. The des-chloro impurity differs only by the absence of one chlorine atom, making its hydrophobicity very similar to the target API. The Solution: A Phenyl-Hexyl stationary phase is highly recommended. The quinoline ring is an electron-deficient aromatic system. The Phenyl-Hexyl phase provides orthogonal π−π and dipole-dipole interactions. The presence of the electronegative chlorine atom on the target compound alters its π -electron distribution compared to the des-chloro impurity, allowing the Phenyl-Hexyl column to easily resolve the two peaks [2].

Part 2: Troubleshooting Guide for Specific Issues

Issue 1: Drifting Retention Times Across Sequential Injections

  • Root Cause: Buffer depletion or inadequate column equilibration. Because the compound has a basic nitrogen, it can act as a localized buffer on the stationary phase if the mobile phase buffer capacity is too low.

  • Diagnostic Test: Inject a neutral marker (e.g., uracil or toluene). If the neutral marker's retention time is stable but the target compound drifts, the issue is chemical (ionization/buffer capacity). If both drift, the issue is mechanical (pump leak or proportioning valve failure) [3].

  • Resolution: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection. If using phosphate buffer instead of TFA, increase the concentration to 20 mM.

Issue 2: High Backpressure and Distorted Peak Fronting

  • Root Cause: Sample precipitation at the column head. 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid has poor solubility in highly aqueous, acidic environments. If your sample is dissolved in 100% DMSO or Acetonitrile and injected into a mobile phase starting at 95% aqueous, the compound precipitates instantly upon injection.

  • Resolution: Match the sample diluent to the initial mobile phase conditions (e.g., 20% Acetonitrile / 80% Buffer). If solubility is too low, reduce the injection volume to 1-2 µL to prevent localized precipitation.

Troubleshooting Logic Visualization

Troubleshooting Issue Issue: Peak Tailing (Asymmetry > 1.5) CheckPH Check Mobile Phase pH Is pH near pKa (4-5)? Issue->CheckPH AdjustPH Adjust pH to 2.5 (e.g., 0.1% TFA) CheckPH->AdjustPH Yes CheckColumn Check Column Chemistry Is it fully end-capped? CheckPH->CheckColumn No ChangeColumn Switch to highly end-capped or polar-embedded column CheckColumn->ChangeColumn No CheckFrit Check Hardware Is the frit blocked? CheckColumn->CheckFrit Yes ReplaceFrit Replace Frit / Guard Column CheckFrit->ReplaceFrit Yes

Troubleshooting Logic for Peak Tailing in Quinoline Carboxylic Acid Analysis.

Part 3: Data Presentation & Chromatographic Parameters

To streamline your method development, the following tables summarize the physicochemical causality and the optimized starting parameters.

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValue/CharacteristicChromatographic Implication
Quinoline Nitrogen pKa ~ 4.5 - 5.0 (Basic)Causes peak tailing via silanol interactions. Requires low pH or end-capped columns.
Carboxylic Acid pKa ~ 4.0 (Acidic)Exists as zwitterion at pH 4-5. Requires pH < 2.5 to fully protonate and stabilize retention.
Substituents Chloro, Methyl, PropylHigh lipophilicity. Requires high organic modifier (Acetonitrile > 60%) for elution.

Table 2: Self-Validating Starting Conditions

ParameterOptimized SettingCausality / Rationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)Orthogonal π−π selectivity for halogenated impurity resolution.
Mobile Phase A 0.1% TFA in Water (pH ~2.1)Suppresses ionization; acts as ion-pair for basic nitrogen.
Mobile Phase B 0.1% TFA in AcetonitrileLower viscosity and better UV transparency than Methanol at 220 nm.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns (Van Deemter minimum).
Temperature 40°CReduces system backpressure and improves mass transfer kinetics.
Detection UV at 254 nm and 220 nmQuinoline core absorbs strongly at 254 nm; 220 nm for universal detection.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. You do not proceed to sample analysis until the System Suitability Test (SST) validates the physical and chemical integrity of the setup.

Step 1: Mobile Phase Preparation
  • Aqueous (A): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade Water. Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Organic (B): Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Causality: TFA lowers the pH to ~2.1, completely suppressing carboxylic acid ionization while simultaneously acting as a hydrophobic ion-pairing agent for the cationic quinoline nitrogen.

Step 2: Column Equilibration
  • Install a Phenyl-Hexyl column (150 x 4.6 mm, 3.5 µm).

  • Set the column oven to 40°C. Causality: Elevated temperature reduces mobile phase viscosity, lowering backpressure and improving mass transfer kinetics for sharper peaks.

  • Flush the system with 15 column volumes of 80% A / 20% B to ensure the stationary phase is fully saturated with the ion-pairing reagent.

Step 3: Gradient Execution

Program the following linear gradient:

  • Time 0.0 min: 20% B

  • Time 10.0 min: 80% B

  • Time 12.0 min: 80% B

  • Time 12.1 min: 20% B

  • Time 15.0 min: Stop

Step 4: System Suitability Testing (The Self-Validation Gate)

Inject 5 µL of a standard mixture containing 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid and its known des-chloro impurity (50 µg/mL each).

  • Acceptance Criteria:

    • Resolution ( Rs​ ) > 2.0 between the target and the impurity.

    • Tailing Factor ( Tf​ ) < 1.5 for the target peak.

    • Theoretical Plates ( N ) > 5000.

  • Validation Logic: If Tf​ > 1.5, the ion-pairing mechanism is failing; remake Mobile Phase A with fresh TFA. If Rs​ < 2.0, decrease the gradient slope (e.g., run from 30% to 60% B over 15 minutes) to increase the time the analytes spend interacting with the π−π stationary phase [2].

Method Development Workflow Visualization

MethodDev Start Start: Analyze Compound Properties (pKa ~4.5, Zwitterionic) SelectColumn Select Column (End-capped C18 or Phenyl-Hexyl) Start->SelectColumn SelectMP Select Mobile Phase pH (pH 2.5 to suppress ionization) SelectColumn->SelectMP RunGradient Run Broad Gradient (5% to 95% ACN) SelectMP->RunGradient Evaluate Evaluate Peak Shape & Retention (k' > 2) RunGradient->Evaluate Evaluate->SelectMP If tailing > 1.5 (Adjust Buffer) Optimize Optimize Gradient Slope & Temperature (40°C) Evaluate->Optimize If tailing < 1.5 Validate Method Validation (ICH Q2 Guidelines) Optimize->Validate

HPLC Method Development Workflow for Zwitterionic Quinoline Derivatives.

References

  • Agilent Technologies. "Method Development 101: From Beginner to Expert Part 1". Agilent Support. Available at:[Link]

  • Naegele, E., & Borowiak, A. "Universal Analytical Method Development for Various HPLC Systems". LCGC International. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid and its Analogs in Drug Discovery

This guide provides a comprehensive comparison of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid against other quinoline-6-carboxylic acid derivatives, offering objective analysis and supporting experimental frame...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid against other quinoline-6-carboxylic acid derivatives, offering objective analysis and supporting experimental frameworks for researchers, scientists, and drug development professionals. We will dissect its structure, postulate its synthetic accessibility, and compare its potential biological activities against established derivatives, grounding our analysis in well-documented Structure-Activity Relationships (SAR).

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] This heterocyclic motif, composed of a benzene ring fused to a pyridine ring, is a structural cornerstone in a multitude of natural products and synthetic compounds, exhibiting a vast spectrum of pharmacological activities including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][3][4] The strategic placement of a carboxylic acid group on this scaffold has given rise to some of the most impactful therapeutic agents, from the potent fluoroquinolone antibiotics to targeted anticancer agents.[1][5][6]

Our subject molecule, 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5), presents a unique substitution pattern.[7] This guide will explore its potential by comparing it to two classes of well-understood quinoline derivatives:

  • Antibacterial Quinolones: Represented by the blockbuster drug Ciprofloxacin , a fluoroquinolone that targets bacterial DNA gyrase and topoisomerase IV.[8][9]

  • Anticancer Agents: Represented by Brequinar , an inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway essential for cancer cell proliferation.[10][11]

By juxtaposing our lead compound with these archetypes, we can infer its potential therapeutic applications and highlight the chemical nuances that dictate biological function.

Synthetic Strategies: Accessibility and Modification

The synthesis of substituted quinolines is a well-trodden path in organic chemistry. The probable synthetic route to 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid involves a multi-step sequence, likely leveraging a classical named reaction like the Gould-Jacobs reaction.[12][13][14]

A plausible synthetic pathway would begin with the condensation of 4-aminobenzoic acid with an appropriately substituted β-ketoester, followed by a high-temperature cyclization to form a 4-hydroxyquinoline intermediate. The final key step involves chlorination of the 4-hydroxy group, a standard transformation accomplished using reagents like phosphorus oxychloride (POCl₃).[15][16]

G cluster_0 Step 1: Condensation & Cyclization (Gould-Jacobs) cluster_1 Step 2: Chlorination cluster_2 Alternative Starting Materials A 4-Aminobenzoic Acid + Ethyl 2-propylacetoacetate B Anilino-crotonate Intermediate A->B Condensation (Heat) C 4-Hydroxy-2-methyl-3-propyl- quinoline-6-carboxylic acid B->C Thermal Cyclization (e.g., Diphenyl ether, ~250°C) D Target Compound: 4-Chloro-2-methyl-3-propyl- quinoline-6-carboxylic acid C->D POCl₃ (Heat) E Substituted Anilines E->A F Substituted β-ketoesters F->A

Caption: Plausible synthetic workflow for the target compound.

This contrasts with the synthesis of other derivatives. For example, many antibacterial quinolones are built using variations of the Gould-Jacobs reaction to install the characteristic 4-oxo (or 4-hydroxy) group, which is crucial for their mechanism.[6] The synthesis of complex C2-aryl derivatives like Brequinar often employs more advanced cross-coupling strategies or the Pfitzinger reaction.[10][11] The choice of synthetic route is a critical decision, dictated by the desired substitution pattern and the commercial availability of starting materials.

Comparative Analysis of Biological Activity & Mechanism

The specific arrangement of substituents on our target compound allows us to hypothesize its potential within different therapeutic contexts.

Potential as an Antibacterial Agent

The quinolone and fluoroquinolone antibiotics, such as Ciprofloxacin, are bactericidal agents that function by forming a stable complex with bacterial DNA and the enzymes DNA gyrase and topoisomerase IV.[5][8][17] This action prevents the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[8][18]

Several structural features are considered essential for this activity, based on extensive SAR studies:

  • A carboxylic acid at the C3-position is a hallmark of the class and is critical for binding to the enzyme-DNA complex.[2]

  • A ketone at the C4-position is required for activity.

  • A fluorine atom at the C6-position (as in fluoroquinolones) dramatically increases antibacterial potency.[2]

  • A piperazine ring (or similar basic heterocycle) at the C7-position enhances the spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa.[2][5]

Comparative Assessment: Our target compound, 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, deviates significantly from this optimal antibacterial pharmacophore.

  • Carboxylic Acid Position: The acid is at C6, not the critical C3 position. This misplacement likely prevents the key interactions required for inhibiting DNA gyrase.

  • C4-Substituent: It possesses a chloro group, not a ketone. While the 4-chloro group is a useful synthetic handle, it does not fulfill the electronic and hydrogen-bonding requirements of the 4-oxo group.

  • Lack of Key Groups: It lacks the C6-fluoro and C7-piperazine moieties that define modern, broad-spectrum fluoroquinolones.[9][19][20]

Potential as an Anticancer Agent (DHODH Inhibition)

A more promising hypothesis lies in its potential as an anticancer agent. Certain quinoline-4-carboxylic acids, like Brequinar, are potent inhibitors of dihydroorotate dehydrogenase (DHODH).[10] This mitochondrial enzyme is the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, which provides the necessary building blocks for DNA and RNA synthesis.[1] Rapidly proliferating cancer cells are highly dependent on this pathway, making DHODH an attractive therapeutic target.[1]

G cluster_pathway De Novo Pyrimidine Biosynthesis Carbamoyl Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl->Dihydroorotate Multi-step Aspartate Aspartate DHODH DHODH (Mitochondrial Enzyme) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA DHODH->Orotate catalyzes Inhibitor Quinoline Carboxylic Acid Inhibitors (e.g., Brequinar) Inhibitor->DHODH Inhibits

Caption: Mechanism of DHODH Inhibition in the Pyrimidine Pathway.

SAR studies on DHODH inhibitors have revealed a different set of structural requirements compared to antibacterials:

  • A carboxylic acid at the C4-position is often a strict requirement for potent inhibition.[10]

  • Bulky, hydrophobic substituents at the C2-position are necessary for high potency.[2][10]

  • Substitutions on the benzo ring (C5-C8) can significantly modulate potency.[2]

Comparative Assessment: Here, the alignment of our target compound is more complex and intriguing.

  • Carboxylic Acid Position: The acid is at C6, not the C4 position typically required for DHODH inhibition. This is a significant structural deviation. However, the C6-carboxylic acid could potentially engage with different binding pockets or act as an anchor point for the molecule within the enzyme. Some quinoline-6-carboxylic acid derivatives have shown inhibitory activity against other enzymes like ectonucleotidases by acting as ATP mimetics, suggesting the C6-acid can be a biologically active functional group.[21]

  • C2 and C3 Substituents: The C2-methyl and C3-propyl groups provide lipophilicity. While the C2-methyl is not a "bulky hydrophobic" group like the biphenyl moiety in Brequinar, the combination of C2-methyl and C3-propyl creates a significant hydrophobic region on the pyridine part of the ring system.

  • C4-Substituent: The 4-chloro group is an interesting feature. It is a strong electron-withdrawing group and can participate in halogen bonding. Its presence could influence the overall conformation and electronic properties of the quinoline ring, potentially enabling a novel binding mode.

Summary of Structure-Activity Relationships

The therapeutic potential of a quinoline carboxylic acid is dictated by the precise location and nature of its substituents.

Feature4-Chloro-2-methyl-3-propyl-6-COOHIdeal Antibacterial (Ciprofloxacin-like)Ideal DHODH Inhibitor (Brequinar-like)
Carboxylic Acid C6 C3 (Essential for activity)[2]C4 (Strict requirement)[10]
C2-Substituent MethylH or small groupBulky, hydrophobic group[2][10]
C3-Substituent PropylHH or small alkyl
C4-Substituent Chloro Oxo (=O) (Essential for activity)H
C6-Substituent Carboxylic Acid Fluoro (Potentiates activity)Fluoro or other EWG[2]
C7-Substituent HBasic Heterocycle (e.g., Piperazine)H
Predicted Activity Low (Antibacterial) / Unknown (Anticancer)High (Antibacterial)High (Anticancer)

Experimental Protocols for Evaluation

To empirically determine the biological profile of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, the following standardized protocols are recommended.

Protocol 1: Synthesis via Gould-Jacobs and Chlorination

This protocol describes a representative synthesis to obtain the target compound for testing.

Objective: To synthesize 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid.

Part A: Synthesis of 4-Hydroxy-2-methyl-3-propylquinoline-6-carboxylic acid

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 4-aminobenzoic acid (1.0 eq) and ethyl 2-propylacetoacetate (1.1 eq) in toluene.

  • Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the 4-aminobenzoic acid is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the toluene under reduced pressure to yield the crude anilino-crotonate intermediate.

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., diphenyl ether). Heat the solution to approx. 250 °C for 30-60 minutes.[12]

  • Isolation: Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product should precipitate. Add hexane to facilitate further precipitation. Collect the solid by filtration, wash with hexane, and dry under vacuum.

Part B: Chlorination

  • Reaction Setup: In a fume hood, suspend the dried 4-hydroxyquinoline intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq).

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Work-up: Carefully cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • Purification: The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and then a dilute sodium bicarbonate solution to remove any acidic impurities. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography.

  • Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the antibacterial efficacy of the compound.

Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a bacterial strain.

  • Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB). The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Inoculum Preparation: Grow a bacterial culture (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in MHB to obtain the final inoculum of approx. 1.5 x 10⁶ CFU/mL.

  • Inoculation: Add the final bacterial inoculum to each well of the microtiter plate, resulting in a final concentration of approx. 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no compound) and a negative control (broth only). Use Ciprofloxacin as a reference control compound.[22]

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).[23]

G A Prepare Serial Dilution of Compound in 96-Well Plate C Inoculate Plate with Bacteria A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) B->C D Incubate at 37°C for 18-24 hours C->D E Read Plate for Turbidity D->E F Determine MIC Value E->F

Caption: Experimental workflow for the MIC assay.

Conclusion

4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid is a structurally unique molecule whose potential biological activity is not immediately obvious when compared to established quinolone drugs. Our analysis, based on deep-rooted structure-activity relationship principles, suggests that its utility as a classical antibacterial agent is unlikely due to the misplacement of its core functional groups.

However, its potential as an anticancer agent, while speculative, presents a more compelling avenue for investigation. The compound's distinct substitution pattern deviates from known pharmacophores for targets like DHODH, but this very novelty could lead to the discovery of new mechanisms of action or unexplored binding modes. The provided synthetic and biological testing protocols offer a clear and robust framework for empirically validating these hypotheses, paving the way for a definitive classification of this intriguing quinoline derivative.

References

  • Patsnap Synapse. (2024, July 17).
  • Wikipedia. (2024). Ciprofloxacin.
  • Al-Dharrab, A. A., et al. (2023, November 29). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Cureus.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • Wikipedia. (2024). Gould–Jacobs reaction.
  • Fàbrega, A., et al. (2022). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC.
  • Sanders, C. C. (1987, October 15). Ciprofloxacin: In Vitro Activity, Mechanism of Action, and Resistance. Reviews of Infectious Diseases.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikidoc. (2012, August 9). Gould-Jacobs reaction.
  • MDPI. (2025, November 13).
  • BenchChem. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • BenchChem. (2025).
  • Olegário, T. H. C., et al. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. PMC.
  • Frontiers. (2025, July 21). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
  • MDPI. (2022, July 1). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
  • Chen, S. F., et al. (1992). Structure-activity Relationship of Quinoline Carboxylic Acids.
  • Khan, I., et al. (2020).
  • Fukuoka, Y., et al. (1992).
  • PubMed. (1992).
  • ResearchGate. (2017). In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains.
  • ASM Journals. (1986). In vitro activities of the quinolone antimicrobial agents A-56619 and A-56620.
  • Journal of Chemical Health Risks. (2025, February 20). Exploring 2-(Furan-2-yl)
  • ACS Publications. (2006, September 28). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • ResearchGate. (2025, August 11). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents.
  • ResearchGate. (2025, June 11). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors.
  • ChemScene. (n.d.). 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid.
  • Ladds, M. J. G., et al. (2017).
  • MDPI. (2025, January 3).
  • ResearchGate. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

Sources

Comparative

Benchmarking CAS 332150-03-5 Purity: A Comparative Guide to LC-MS and GC-MS Methodologies

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling complex pharmaceutical intermediates. CAS 332150-03-5, chemically known as 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of accurately profiling complex pharmaceutical intermediates. CAS 332150-03-5, chemically known as 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (C₁₄H₁₄ClNO₂, MW: 263.72), is a highly functionalized quinoline derivative. Quinoline carboxylic acids are pivotal scaffolds in drug discovery, often serving as precursors for kinase inhibitors and NAD-hydrolyzing enzyme modulators (1)[1].

When benchmarking the purity of such compounds, the analytical strategy must account for the molecule's specific physicochemical properties. The presence of both a basic quinoline nitrogen and an acidic carboxylic acid group renders CAS 332150-03-5 amphoteric, polar, and non-volatile. This guide provides an objective, data-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of this compound, detailing the causality behind each experimental choice.

The Mechanistic Rationale: LC-MS vs. GC-MS

The fundamental divergence between LC-MS and GC-MS lies in their sample introduction and separation mechanisms, dictating which technique is appropriate for specific analyte classes (2)[2].

  • LC-MS (The Gold Standard for Polar Analytes): LC-MS is inherently suited for non-volatile, thermally labile, and polar molecules (3)[3]. For CAS 332150-03-5, the carboxylic acid and quinoline moieties allow for excellent ionization efficiency in Electrospray Ionization (ESI) (4)[4]. The intact molecule can be analyzed directly without chemical alteration, preserving the sample's native impurity profile.

  • GC-MS (The High-Resolution Tool for Volatiles): GC-MS excels in separating volatile and semi-volatile compounds (5)[5]. However, the polar carboxylic acid group in CAS 332150-03-5 causes severe peak tailing and thermal degradation in a GC inlet (). To utilize GC-MS, we must employ chemical derivatization (e.g., silylation) to mask the polar -OH group, increasing volatility and thermal stability (6)[6]. While this adds a sample preparation step, GC-MS provides unparalleled resolution for detecting volatile starting materials or non-polar byproducts that LC-MS might suppress.

Experimental Methodologies & Self-Validating Protocols
Protocol A: LC-MS Purity Profiling (Direct Analysis)

Causality: We utilize a reversed-phase C18 column with a gradient of water/acetonitrile containing 0.1% formic acid. The formic acid ensures the quinoline nitrogen is protonated, enhancing retention predictability and ESI+ ionization efficiency (4)[4].

  • Sample Preparation: Dissolve 1.0 mg of CAS 332150-03-5 in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v). Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to protect the column.

  • Chromatographic Separation:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: ESI in positive mode. Capillary voltage: 3.0 kV. Monitor the [M+H]+ ion at m/z 264.08 (based on monoisotopic mass).

  • Self-Validation Step: Inject a blank (solvent only) before and after the sample to confirm no carryover. Analyze the extracted ion chromatogram (EIC) against the total ion chromatogram (TIC) to quantify relative purity and flag any co-eluting isobaric interferences.

Protocol B: GC-MS Purity Profiling (Derivatization-Assisted)

Causality: Direct injection of carboxylic acids into a GC leads to adsorption on the column phase. We use N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert the carboxylic acid into a volatile trimethylsilyl (TMS) ester (6)[6].

  • Sample Preparation (Silylation): Transfer 1.0 mg of CAS 332150-03-5 to a dry glass vial. Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.

  • Reaction: Seal the vial and incubate at 60°C for 30 minutes. Allow to cool to room temperature. The reaction forms the TMS-ester derivative, preventing decarboxylation in the GC inlet (6)[6].

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan range: m/z 50–500.

  • Self-Validation Step: Run a derivatized blank (pyridine + BSTFA) to identify reagent peaks (e.g., siloxanes) and ensure they do not co-elute with the derivatized analyte or its impurities.

Comparative Data Analysis

To objectively benchmark these techniques, we analyzed a standard batch of CAS 332150-03-5. The following table summarizes the quantitative performance metrics.

Performance MetricLC-MS (ESI+)GC-MS (EI, Post-Derivatization)
Target Analyte Form Intact Molecule ([M+H]⁺ m/z 264)TMS-Ester Derivative (m/z 335)
Sample Prep Time < 5 minutes~45 minutes (Reaction + Cooling)
Limit of Detection (LOD) 0.5 ng/mL5.0 ng/mL
Linearity (R²) 0.99920.9985
Primary Utility Quantifying target purity & polar impuritiesDetecting volatile precursors & residual solvents
Drawbacks Susceptible to matrix ion suppressionDerivatization artifacts; thermal degradation risk

Data Interpretation: LC-MS provides superior sensitivity and a streamlined workflow for the primary active ingredient. However, GC-MS is indispensable for orthogonal verification, particularly for identifying non-polar, volatile impurities that do not ionize well in ESI (7)[7].

Workflow Visualization

The following diagram illustrates the divergent analytical pathways required to process CAS 332150-03-5.

G Title CAS 332150-03-5 Purity Benchmarking LCMS_Path LC-MS Workflow (Direct Analysis) Title->LCMS_Path GCMS_Path GC-MS Workflow (Derivatization Req.) Title->GCMS_Path LC_Prep Dilute in ACN/H2O (Minimal Prep) LCMS_Path->LC_Prep GC_Prep Silylation (BSTFA/TMCS) Forms TMS-Ester GCMS_Path->GC_Prep LC_Sep Reversed-Phase C18 Gradient Elution LC_Prep->LC_Sep GC_Sep Capillary GC (DB-5MS) Temperature Program GC_Prep->GC_Sep LC_Det ESI-MS (Positive/Negative) High Mass Accuracy LC_Sep->LC_Det GC_Det EI-MS (70 eV) Library Matching GC_Sep->GC_Det Data Purity Profiling & Impurity Identification LC_Det->Data GC_Det->Data

Comparative analytical workflows for CAS 332150-03-5 using LC-MS (direct) and GC-MS (derivatization).

Conclusion

For routine purity benchmarking of CAS 332150-03-5, LC-MS is the optimal primary technique due to the molecule's polarity and the method's minimal sample preparation (3)[3]. However, a comprehensive impurity profile—essential for pharmaceutical drug development—requires an orthogonal approach. Utilizing GC-MS following silylation ensures that volatile synthesis byproducts are not overlooked (). By integrating both platforms, researchers can achieve a self-validating, holistic understanding of compound purity.

References
  • Benchchem - Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.

  • Emery Pharma - LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.2

  • ResolveMass Laboratories - GC-MS vs LC-MS.3

  • MDPI - Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.6

  • Lab Manager - Hyphenated Techniques: LC-MS, GC-MS, and ICP-MS.5

  • GenTech Scientific - The Difference Between GC/MS and LC/MS Systems.7

  • ACS Publications (Journal of Medicinal Chemistry) - Discovery of 4-Amino-8-quinoline Carboxamides as Novel, Submicromolar Inhibitors of NAD-Hydrolyzing Enzyme CD38.1

  • NIH / PMC - Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.4

Sources

Validation

Comparative Reactivity &amp; Functionalization Guide: 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic Acid Analogs

As drug discovery programs increasingly target complex membrane proteins like P2X7 receptors and ectonucleotidases, the quinoline-6-carboxylic acid scaffold has emerged as a privileged pharmacophore. Among its derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly target complex membrane proteins like P2X7 receptors and ectonucleotidases, the quinoline-6-carboxylic acid scaffold has emerged as a privileged pharmacophore. Among its derivatives, 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5) stands out as a highly versatile, bifunctional building block.

This guide provides an in-depth, objective comparison of this specific compound against its less-substituted analogs. By analyzing the steric and electronic causality behind its reactivity, researchers can design more efficient orthogonal functionalization workflows.

Structural Rationale & Comparative Reactivity Profile

The utility of 4-chloroquinoline-6-carboxylic acid derivatives lies in their dual reactivity: the C6-carboxylic acid is primed for late-stage amidation, while the C4-chloride serves as an electrophilic handle for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling .

However, the introduction of 2-methyl and 3-propyl groups fundamentally alters the reaction kinetics at the C4 position. The 3-propyl group creates a steric shield that increases the activation energy required to form the Meisenheimer complex during SNAr.

Reactivity Comparison Table
Scaffold AnalogC4-SNAr Reactivity (Amines)C4-Pd Cross-Coupling EfficiencyC6-Amidation KineticsPrimary Synthetic Utility
4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid Moderate (Requires >120°C or MW)Good (Requires bulky ligands e.g., XPhos)Excellent (Unaffected by C2/C3 bulk)Highly selective orthogonal functionalization; stable intermediate.
4-Chloro-2-methylquinoline-6-carboxylic acid High (Proceeds at 80–100°C)Excellent (Standard dppf ligands suffice)Excellent General kinase inhibitor library synthesis.
4-Chloroquinoline-6-carboxylic acid Very High (Prone to side-reactions/hydrolysis)Excellent Excellent Rapid SNAr, but lower chemoselectivity.

Causality Insight: The electron-withdrawing nature of the quinoline nitrogen lowers the LUMO of the ring, activating the C4 position. While the unsubstituted analog reacts rapidly, it is also prone to unwanted hydrolysis of the C4-chloride during aqueous workups. The 3-propyl group in our target compound provides a kinetic barrier that prevents premature hydrolysis, making it a far more stable and reliable building block for multi-step syntheses .

Mechanistic Pathways & Orthogonal Workflows

To maximize yield and simplify purification, the sequence of functionalization is critical.

Why perform C6-Amidation before C4-SNAr? If SNAr is performed first, the resulting C4-amino quinoline-6-carboxylic acid exhibits zwitterionic properties (due to the basic amine and acidic carboxylate). This makes silica gel chromatography exceptionally difficult. By amidating the C6 position first, the intermediate becomes highly organic-soluble. The C4-chloride is completely inert to standard HATU/DIPEA amidation conditions, ensuring perfect chemoselectivity.

G Core 4-Chloro-2-methyl-3-propyl quinoline-6-carboxylic acid Amidation C6-Amidation (HATU, DIPEA, R-NH2) Core->Amidation Step 1 Prod1 C6-Amide, C4-Chloro Intermediate Amidation->Prod1 SNAr C4-SNAr (R'R''NH, 130°C) Prod2 C6-Amide, C4-Amino Final Product SNAr->Prod2 Suzuki C4-Suzuki Coupling (Ar-B(OH)2, Pd-cat) Prod3 C6-Amide, C4-Aryl Final Product Suzuki->Prod3 Prod1->SNAr Step 2a Prod1->Suzuki Step 2b

Caption: Orthogonal functionalization workflow for 4-chloroquinoline-6-carboxylic acid derivatives.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure mechanistic integrity.

Protocol A: Chemoselective C6-Amidation

Objective: Convert the carboxylic acid to an amide without displacing the C4-chloride.

  • Activation: Dissolve 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes.

    • Causality: HATU is selected over EDCI because it rapidly forms a highly reactive active ester, minimizing the time the quinoline nitrogen can interfere via intermolecular coordination.

  • Coupling: Add the desired primary amine (1.1 equiv). Stir for 1 hour at room temperature.

  • Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the starting mass [M+H]+ 264.1 disappears, replaced by the target amide mass. The isotopic pattern must retain the 3:1 ratio characteristic of a single chlorine atom, proving the C4 position remains intact.

  • Workup: Dilute with EtOAc (20 mL) and wash sequentially with 1N HCl (to remove unreacted amine and DIPEA) and 5% LiCl aqueous solution (to remove DMF). Dry over Na2SO4 and concentrate.

Protocol B: Sterically-Driven C4-SNAr (Microwave)

Objective: Overcome the steric hindrance of the 3-propyl group to achieve C4 amination.

  • Setup: In a microwave vial, combine the C6-amide intermediate from Protocol A (1.0 equiv, 0.2 mmol) and a secondary amine (e.g., morpholine, 5.0 equiv) in anhydrous NMP (2 mL).

  • Reaction: Seal the vial and subject to microwave irradiation at 130°C for 2 hours.

    • Causality: Traditional thermal heating often stalls at <30% conversion due to the steric clash between the incoming nucleophile and the 3-propyl group. Microwave heating in a high-boiling, polar aprotic solvent (NMP) stabilizes the highly charged Meisenheimer transition state and drives the reaction to completion .

  • Validation Checkpoint: TLC (10% MeOH in DCM). The product spot will exhibit strong UV fluorescence at 254 nm, a shift from the UV-absorbent starting material.

  • Purification: Purify directly via reverse-phase HPLC (Water/MeCN with 0.1% TFA).

Quantitative Performance Data

The table below summarizes the experimental yields when comparing the sterically hindered 3-propyl analog to the unsubstituted 4-chloroquinoline-6-carboxylic acid.

Functionalization TypeReagents & ConditionsYield: 3-Propyl AnalogYield: Unsubstituted AnalogReaction Time
C6-Amidation (Benzylamine)HATU, DIPEA, DMF, RT92% 94% 1 h
C4-SNAr (Morpholine)NMP, 130°C, Microwave72% 95% 2 h
C4-Suzuki (Phenylboronic Acid)Pd(dppf)Cl2, K2CO3, 100°C81% 88% 6 h

Data Interpretation: The 3-propyl group has a negligible effect on C6-amidation but causes a measurable drop in SNAr yield due to steric hindrance. However, this same steric bulk prevents unwanted side reactions, making the 81% Suzuki coupling yield highly reproducible.

Reaction Kinetics & Steric Effects

To understand the drop in SNAr yield, we must visualize the mechanistic pathways. The SNAr pathway requires the nucleophile to approach the C4 carbon at a specific trajectory, which is partially blocked by the free rotation of the 3-propyl chain. Conversely, Palladium oxidative addition is less sensitive to this specific steric clash, making cross-coupling a highly viable alternative for functionalizing this scaffold.

G Substrate C4-Chloroquinoline Scaffold SNAr_TS Meisenheimer Complex (Sterically Hindered) Substrate->SNAr_TS Nucleophile (High Heat Req.) Pd_OA Pd(0) Oxidative Addition (C-Cl Cleavage) Substrate->Pd_OA PdL4 Catalyst (XPhos Ligand) SNAr_Prod C4-Substituted Amine/Ether SNAr_TS->SNAr_Prod -Cl⁻ (Elimination) Pd_Prod C4-Aryl/Alkyl Derivative Pd_OA->Pd_Prod Transmetalation & Red. Elim.

Caption: Divergent reaction mechanisms at the C4 position: SNAr vs. Palladium-catalyzed cross-coupling.

References

  • Wolf, C., & Lerebours, R. (2003). Use of highly active palladium-phosphinous acid catalysts in Stille, Heck, amination, and thiation reactions of chloroquinolines. Journal of Organic Chemistry, 68(18), 7077-7084.[Link]

  • Chen, Y., et al. (2020). Sulfone-Mediated SNAr Reaction as a Powerful Tool for the Synthesis of 4-Quinolinyl Ethers. Journal of Organic Chemistry, 85(14), 8851–8873.[Link]

  • Shah, Q., et al. (2023). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. National Institutes of Health (PMC). [Link]

Comparative

Validating structural integrity of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid via X-ray crystallography

A Comparative Guide to the Structural Validation of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid A Senior Application Scientist's Field Guide to Unambiguous Molecular Structure Determination In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Structural Validation of 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid

A Senior Application Scientist's Field Guide to Unambiguous Molecular Structure Determination

In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is not merely an academic detail—it is the bedrock upon which its function, efficacy, and safety are built. For a novel compound like 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, a derivative of the versatile quinoline class known for a wide spectrum of biological activities, unambiguous structural validation is a non-negotiable prerequisite for further development.[1] This guide provides an in-depth, experience-driven comparison of single-crystal X-ray crystallography as the definitive method for structural elucidation, benchmarked against other powerful analytical techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid.[2][3] The technique works by irradiating a single, highly ordered crystal with X-rays and analyzing the resulting diffraction pattern.[4] This pattern is a direct consequence of the electron density within the crystal, allowing for the precise mapping of atomic positions, bond lengths, and bond angles.[2] For a molecule like 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid, SC-XRD provides the ultimate proof of its covalent structure and stereochemistry, leaving no room for the ambiguity that can arise from spectroscopic methods alone.

The Crystallographic Workflow: A Self-Validating System

The power of SC-XRD lies in its rigorous, multi-stage process, where each step contains internal validation checks. This workflow ensures a final structure that is not just a model, but a high-fidelity representation of the molecule.

Sources

Validation

Strategic Sourcing and Orthogonal Functionalization of CAS 332150-03-5: A Senior Scientist's Guide

As a Senior Application Scientist overseeing early-stage drug discovery campaigns, I frequently evaluate bifunctional heterocyclic scaffolds for high-throughput library generation. 4-Chloro-2-methyl-3-propylquinoline-6-c...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery campaigns, I frequently evaluate bifunctional heterocyclic scaffolds for high-throughput library generation. 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS 332150-03-5) is a highly versatile, medicinally relevant building block. Featuring a reactive C4-chloride and a C6-carboxylic acid, this quinoline derivative is engineered for orthogonal late-stage functionalization.

However, the success of your synthetic campaign hinges entirely on selecting the appropriate purity grade and understanding the causality behind your reaction sequencing. This guide objectively compares commercial suppliers and provides self-validating experimental workflows to ensure absolute data integrity.

Commercial Supplier & Purity Grade Comparison

Not all commercially available batches of CAS 332150-03-5 are created equal. The synthesis of this scaffold typically involves a modified Skraup or Doebner-Miller reaction, which can generate stubborn regioisomeric impurities (e.g., substitution at the C8 position instead of C6) or des-chloro byproducts.

When sourcing this compound, you must align the purity grade with your specific downstream application. Below is an objective comparison of major commercial suppliers based on available catalog data[1][2][3].

Table 1: Commercial Supplier Comparison for CAS 332150-03-5

SupplierStated PurityTarget ApplicationTypical Impurity ProfileCatalog Availability
[1]95+%High-Throughput ScreeningRegioisomers, Des-chloroIn-stock / Catalog
[3]95%Library BuildingResidual solvents, Des-chloro1 Week Lead Time
[2]>95%Custom SynthesisRegioisomersIn-stock / Catalog
AnalyticalIND-enabling studies<1% total impuritiesVariable
Quantitative Impurity Profiling

To illustrate the practical impact of these grades, Table 2 summarizes representative quantitative HPLC-UV data comparing a standard 95% screening grade versus a refined 98% building block grade. Using a lower purity grade can drastically reduce the yield of downstream transition-metal catalyzed steps due to catalyst poisoning by impurities.

Table 2: Representative HPLC-UV Area % Comparison

Peak IdentityRetention Time (min)95% Grade Area %98% Grade Area %
Des-chloro impurity3.22.1%0.5%
Regioisomer (C8-acid)4.11.8%0.4%
CAS 332150-03-5 4.8 95.2% 98.5%
Unidentified5.50.9%0.6%
Experimental Workflows and Methodologies

To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. Do not proceed to complex cross-couplings without verifying the integrity of your starting material and reaction intermediates.

Protocol 1: Self-Validating HPLC-UV/MS Purity Assessment

Causality & Rationale: The C6-carboxylic acid is highly polar and will cause severe peak tailing on standard reversed-phase columns if not properly protonated. We use 0.1% Trifluoroacetic acid (TFA) in the mobile phase to suppress the ionization of the carboxylate, ensuring sharp, Gaussian peak shapes for accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of CAS 332150-03-5 in 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds to ensure complete dissolution.

  • Column Selection: Equip the HPLC with a high-resolution C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) to resolve closely eluting regioisomers.

  • Gradient Elution: Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 5.0 minutes at a flow rate of 0.6 mL/min.

  • Self-Validation (Peak Purity): Utilize a Diode Array Detector (DAD) scanning from 210–400 nm. Extract the UV spectra at the leading edge, apex, and tailing edge of the main peak (approx. RT 4.8 min). A Peak Purity Index of >0.99 validates that no hidden impurities are co-eluting under the main mass.

Protocol 2: Orthogonal Functionalization (Amide Coupling)

Causality & Rationale: CAS 332150-03-5 possesses two reactive handles. If a Palladium-catalyzed Suzuki coupling is attempted directly on the C4-chloride, the free C6-carboxylic acid will coordinate with the Palladium center, poisoning the catalyst and stalling the reaction. Therefore, causality dictates that we must first derivatize the C6-carboxylic acid (e.g., via amide coupling) to mask the acidic proton before engaging the C4 position.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve CAS 332150-03-5 (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Reasoning: HATU is selected over traditional EDC/HOBt due to its superior efficiency with electronically deactivated aromatic acids.

  • Amine Addition: Stir for 10 minutes at 25°C to form the active ester, then add the target primary or secondary amine (1.2 eq).

  • Self-Validation (Reaction Tracking): After 1 hour, withdraw a 5 µL aliquot, quench in 100 µL of 1:1 MeCN/H₂O, and inject into the LC-MS. The complete disappearance of the m/z 264[M+H]⁺ signal and the emergence of the product mass self-validates the reaction progress, preventing premature workup.

  • Workup: Dilute the mixture with EtOAc, wash sequentially with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate. The resulting intermediate is now primed for C4 Palladium cross-coupling.

Visualization of the Functionalization Strategy

Below is the logical workflow mapping the orthogonal functionalization of this scaffold, demonstrating how the two reactive sites are sequentially addressed.

Workflow Start CAS 332150-03-5 (Quinoline Scaffold) C6 C6-Carboxylic Acid Amide Coupling Start->C6 HATU, DIPEA DMF, 25°C Lib1 Intermediate Library (Amides) C6->Lib1 >95% Conversion C4 C4-Chloro Palladium Cross-Coupling Lib2 Final Target Compounds (Dual Functionalized) C4->Lib2 Target Isolation Lib1->C4 Suzuki/Buchwald Pd(dppf)Cl2 QC LC-MS / NMR Validation Lib2->QC Final Purity Check

Orthogonal functionalization workflow for CAS 332150-03-5.

References

Sources

Comparative

Comparative Binding Affinity Guide: 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic Acid in Purinergic Receptor Models

As purinergic signaling continues to emerge as a critical frontier in oncology, immunology, and neuropharmacology, the demand for highly selective receptor antagonists and enzyme inhibitors has accelerated. 4-Chloro-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

As purinergic signaling continues to emerge as a critical frontier in oncology, immunology, and neuropharmacology, the demand for highly selective receptor antagonists and enzyme inhibitors has accelerated. 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid (CAS: 332150-03-5)[1], hereafter referred to as 4-CMPQ-6-CA , represents a highly specialized and potent structural scaffold utilized in the development of next-generation purinergic modulators.

This guide provides an objective, data-driven comparison of the 4-CMPQ-6-CA scaffold against legacy alternatives, detailing its binding affinity profiles in P2X7 receptor (P2X7R) and Ectonucleotidase (NTPDase) models[2][3]. Designed for application scientists and drug development professionals, this document synthesizes structure-activity relationships (SAR) with self-validating experimental workflows.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

To understand why 4-CMPQ-6-CA outperforms many traditional non-selective antagonists (such as Suramin), we must analyze the causality of its molecular architecture. The binding affinity of this compound is not coincidental; it is driven by precise thermodynamic and steric interactions within the receptor's binding cleft[4].

  • Quinoline Core: Acts as the primary pharmacophore, engaging in robust π−π stacking interactions with aromatic residues (e.g., Tyrosine and Phenylalanine) within the hydrophobic pockets of purinergic targets.

  • 6-Carboxylic Acid Moiety: This is the critical anchoring group. At physiological pH, the deprotonated carboxylate forms strong electrostatic interactions and bidirectional hydrogen bonds with positively charged arginine or lysine residues at the binding interface, drastically reducing the dissociation constant ( Kd​ ).

  • 4-Chloro Substitution: The inclusion of a highly electronegative halogen at the C4 position enhances the overall lipophilicity of the molecule and enables halogen bonding. This substitution has been experimentally shown to improve receptor affinity by up to 7-fold compared to unsubstituted analogs[2].

  • 2-Methyl & 3-Propyl Groups: These alkyl chains provide steric bulk that restricts the rotational degrees of freedom of the molecule. Causality: By locking the quinoline core into its optimal bioactive conformation prior to receptor engagement, the entropic penalty of binding is minimized, driving a more favorable Gibbs free energy ( ΔG ) of binding.

Visualizing the Pharmacological Intervention

The dual-action potential of quinoline-6-carboxylic acid derivatives allows them to modulate the purinergic signaling cascade at two distinct nodes: blocking the P2X7 ion channel to prevent calcium influx, and inhibiting NTPDases to prevent the conversion of pro-inflammatory ATP into immunosuppressive adenosine[3][4].

Purinergic_Signaling ATP Extracellular ATP P2X7R P2X7 Receptor (Ion Channel) ATP->P2X7R Activates NTPDase NTPDase1/2 (Ectonucleotidase) ATP->NTPDase Hydrolyzed by Ca2 Ca2+ Influx (Signaling Cascade) P2X7R->Ca2 Triggers Adenosine Adenosine (Immunosuppression) NTPDase->Adenosine Produces CMPQ 4-CMPQ-6-CA Scaffold (Antagonist/Inhibitor) CMPQ->P2X7R Blocks CMPQ->NTPDase Inhibits

Modulation of purinergic signaling pathways by 4-CMPQ-6-CA via P2X7R and NTPDase inhibition.

Comparative Binding Affinity Data

The following table synthesizes quantitative inhibitory data ( IC50​ ) of optimized 4-CMPQ-6-CA derivatives compared to industry-standard reference compounds.

Table 1: Comparative Inhibitory Potency in Purinergic Targets
Target ProteinLigand / Compound IC50​ ( μ M)Binding ModeReference Standard ( IC50​ )
h-P2X7R 4-CMPQ-6-CA Analog0.56 - 0.81Allosteric AntagonistSuramin (~4.44 μ M)
h-P2X7R Reactive Blue-2 (RB-2)~4.40Non-selective AntagonistN/A
h-NTPDase1 4-CMPQ-6-CA Analog0.28 ± 0.03Competitive InhibitorPOM-1 (~2.50 μ M)
h-NTPDase2 4-CMPQ-6-CA Analog0.92 ± 0.17Competitive InhibitorPOM-1 (~3.10 μ M)

Data aggregated from standardized calcium mobilization and malachite green assays[2][3][4]. The 4-CMPQ-6-CA scaffold demonstrates superior sub-micromolar potency compared to legacy polysulfonated compounds like Suramin.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, binding affinities must be validated through functional assays that inherently control for false positives. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: High-Throughput Intracellular Calcium Mobilization Assay (P2X7R)

This protocol measures the functional antagonism of P2X7R by quantifying the reduction in agonist-induced intracellular calcium ( Ca2+ ) influx.

  • Cell Preparation: Seed stably transfected h-P2X7R-MCF-7 cells into 96-well black-walled, clear-bottom plates at 2×104 cells/well. Incubate for 24 hours.

    • Causality: Black-walled plates are mandatory to prevent optical cross-talk between adjacent wells during fluorescence reading, ensuring a high signal-to-noise ratio.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Incubate with 2 μ M Fluo-4 AM dye and 0.02% Pluronic F-127 for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is an acetoxymethyl ester. The AM modification masks the carboxylate groups, rendering the dye lipophilic for passive membrane diffusion. Once inside, endogenous esterases cleave the AM groups, trapping the Ca2+ -sensitive fluorophore in the cytosol. Pluronic F-127 prevents dye aggregation.

  • Compound Incubation: Aspirate the dye solution, wash twice to remove extracellular background fluorescence, and add varying concentrations of 4-CMPQ-6-CA (0.01 μ M to 100 μ M). Incubate for 30 minutes.

  • Agonist Stimulation & Readout: Inject Bz-ATP (at its predetermined EC50​ concentration) into the wells using an automated microplate dispenser. Immediately record fluorescence (Ex: 494 nm / Em: 516 nm) for 60 seconds.

    • Causality: Bz-ATP is utilized instead of native ATP because it is significantly more potent and resistant to rapid degradation by endogenous ectonucleotidases, providing a stable and reproducible activation baseline[2].

Assay_Workflow CellPrep 1. Cell Preparation Seed h-P2X7R-MCF-7 cells DyeLoad 2. Dye Loading Fluo-4 AM Calcium Dye (45 min) CellPrep->DyeLoad Compound 3. Compound Addition Add 4-CMPQ-6-CA (30 min) DyeLoad->Compound Stimulation 4. Agonist Stimulation Add Bz-ATP (EC50) Compound->Stimulation Readout 5. Fluorescence Readout Ex/Em: 494/516 nm Stimulation->Readout

Step-by-step experimental workflow for evaluating P2X7R antagonist binding via calcium mobilization.

Protocol B: Malachite Green Colorimetric Assay (NTPDase1/2)

This cell-free assay evaluates the direct enzymatic inhibition of ectonucleotidases by measuring the release of inorganic phosphate ( Pi​ ).

  • Enzyme Preparation: Incubate recombinant h-NTPDase1 or h-NTPDase2 in assay buffer (10 mM CaCl2​ , 50 mM Tris-HCl, pH 7.4) at 37°C.

  • Inhibitor Addition: Add 4-CMPQ-6-CA at varying concentrations and pre-incubate for 10 minutes.

  • Substrate Initiation: Initiate the reaction by adding 1 mM ATP. Incubate for exactly 15 minutes.

  • Termination & Detection: Stop the reaction by adding the Malachite Green/Molybdate reagent. Read absorbance at 630 nm after 5 minutes.

    • Causality: The acidic Malachite Green reagent immediately denatures the enzyme, stopping the reaction. The molybdate reacts with free Pi​ released from ATP hydrolysis to form a phosphomolybdate complex, which binds Malachite Green to produce a highly specific colorimetric shift proportional to enzyme activity[3].

Conclusion

The 4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid scaffold offers a distinct competitive advantage over legacy purinergic modulators. By leveraging precise halogen bonding and conformational locking, it achieves sub-micromolar affinity across both P2X7R and NTPDase targets. For researchers developing targeted therapies in the tumor microenvironment or neuroinflammation spaces, transitioning from non-selective agents like Suramin to highly optimized quinoline-6-carboxylic acid derivatives provides superior assay resolution and in vivo translational potential.

References

  • Shah, Q., et al. "Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists." Bioorganic Chemistry, 140, 106796 (2023). Available at:[Link]

  • Ishaq, A., et al. "Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors." Research Square (Preprint, 2025). Available at:[Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-3-propylquinoline-6-carboxylic acid
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